Triacetonamine-d17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
172.34 g/mol |
IUPAC Name |
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2/hD |
InChI Key |
JWUXJYZVKZKLTJ-PAVRUKQSSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Triacetonamine-d17 chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Triacetonamine-d17
For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of isotopically labeled compounds is paramount. This compound, the deuterated analog of Triacetonamine, serves as a critical tool in various analytical and metabolic studies. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Identity and Structure
This compound is a stable, isotopically labeled form of Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone.[1][2] In this deuterated version, 17 hydrogen atoms have been replaced by deuterium. The core structure consists of a piperidone ring with four methyl groups attached to the carbons adjacent to the nitrogen atom.
IUPAC Name: 4-oxo-2,2,6,6-tetramethylpiperidine-d17[3] Synonyms: 2,2,6,6-Tetramethyl-4-piperidone-d17[1][2] CAS Number: 52168-48-6[1][2] Molecular Formula: C₉D₁₇NO[1][3] SMILES: O=C1CC(NC(C)(C)C1)(C)C (for the non-deuterated form)[4]
Physicochemical Properties
The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which can have significant implications for its pharmacokinetic and metabolic profiles.[1][3] The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart for comparison.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 172.34 g/mol | [1][3] |
| Exact Mass | 172.23800 | [3] |
| PSA (Polar Surface Area) | 29.10 Ų | [3] |
| LogP | 1.82490 | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 100 mg/mL (580.25 mM) | Ultrasonic and warming may be needed. | [1] |
| Ethanol | 50 mg/mL (290.12 mM) | Ultrasonic and warming may be needed. | [1] |
Table 3: Physical Properties of Non-Deuterated Triacetonamine
| Property | Value | Reference |
| Molar Mass | 155.241 g·mol⁻¹ | [4] |
| Appearance | Colorless low-melting solid | [4] |
| Density | 0.882 g/cm³ | [4] |
| Melting Point | 43 °C (109 °F; 316 K) | [4] |
| Boiling Point | 205 °C (401 °F; 478 K) | [4] |
| Solubility in water | Moderate | [4] |
Applications in Research and Development
Deuterated compounds like this compound are invaluable in pharmaceutical research. The primary applications include:
-
Metabolic and Pharmacokinetic Studies: The heavy isotope label allows for the tracking of the molecule and its metabolites in biological systems without the use of radioactivity.[1][3]
-
Internal Standards: It serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) due to its similar chemical behavior to the parent compound but distinct mass.[2]
The non-deuterated form, Triacetonamine, is an important intermediate in the synthesis of various commercial products, including pharmaceuticals, pesticides, and hindered amine light stabilizers (HALS) for polymers.[3][5] It has been reported that Triacetonamine has oral activity and can induce acute liver failure (ALF) in rats, making its deuterated analog a useful tool for studying these toxicological effects.[1][2]
Experimental Protocols
Synthesis of Deuterated Triacetonamine
A method for the synthesis of a deuterated analog of triacetonamine has been described, which can be adapted for the preparation of this compound. The following is a representative protocol based on available literature.[6]
Materials:
-
Acetone-d6
-
Ammonium-d4 chloride
-
Anhydrous sodium carbonate
-
Magnesium oxide
-
Acetone (for washing)
Procedure:
-
Combine ammonium-d4 chloride, acetone-d6, anhydrous sodium carbonate, and magnesium oxide in a round-bottomed flask.
-
Seal the flask and heat the reaction mixture in an oil bath at 50°C for 3 days.
-
After cooling, add acetone to the reaction mixture and filter to remove the solids.
-
Wash the recovered solid with additional acetone and combine the filtrates.
-
Concentrate the combined filtrates to dryness to obtain the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Preparation of Stock Solutions for Analysis
For analytical and in vitro studies, proper preparation of stock solutions is crucial.
Materials:
-
This compound
-
DMSO (newly opened, as it is hygroscopic)
Procedure:
-
To prepare a high-concentration stock solution, weigh the desired amount of this compound.
-
Add DMSO to achieve a concentration of up to 100 mg/mL.
-
To aid dissolution, warm the tube at 37°C and use an ultrasonic bath.
-
Stock solutions can be stored at -20°C for several months.[1]
Structural Relationships and Applications
The relationship between Triacetonamine, its deuterated form, and their applications can be visualized as follows.
Signaling Pathways
Currently, there is no specific signaling pathway documented in the public literature that directly involves this compound. Its primary role in a biological context is as a tracer for its non-deuterated counterpart. Research involving Triacetonamine has focused more on its toxicological effects, such as the induction of acute liver failure, rather than its interaction with specific signaling cascades.[1][2]
Conclusion
This compound is a key enabling tool for modern drug discovery and development. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled standard, make it indispensable for detailed pharmacokinetic, metabolic, and toxicological investigations. The experimental protocols and structural relationships outlined in this guide provide a foundational understanding for researchers and scientists working with this important compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:52168-48-6 | Chemsrc [chemsrc.com]
- 4. Triacetonamine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
Physical and chemical properties of 2,2,6,6-Tetramethyl-4-piperidone-d17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2,2,6,6-Tetramethyl-4-piperidone-d17, a deuterated isotopologue of the versatile chemical intermediate, 2,2,6,6-Tetramethyl-4-piperidone (also known as Triacetonamine or TAA). This document is intended to serve as a valuable resource for professionals in research, drug development, and materials science.
Introduction
2,2,6,6-Tetramethyl-4-piperidone is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of commercially important molecules. Its deuterated form, 2,2,6,6-Tetramethyl-4-piperidone-d17, is of particular interest in analytical and metabolic studies. The substitution of hydrogen with deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Deuteration can also subtly alter the pharmacokinetic and metabolic profiles of drug candidates, a property increasingly explored in drug development.[1]
Physical and Chemical Properties
Detailed experimental data for 2,2,6,6-Tetramethyl-4-piperidone-d17 is not extensively available in the public domain. However, its physical and chemical properties are expected to be very similar to its non-deuterated analogue, with the primary difference being its molecular weight. The properties of both compounds are summarized below for comparison.
Table 1: Physical and Chemical Properties
| Property | 2,2,6,6-Tetramethyl-4-piperidone | 2,2,6,6-Tetramethyl-4-piperidone-d17 |
| Molecular Formula | C₉H₁₇NO[2] | C₉D₁₇NO |
| Molecular Weight | 155.24 g/mol [2] | 172.34 g/mol (approx.) |
| Appearance | White to beige crystalline powder or solid[3] | Not reported, expected to be similar to the non-deuterated form. |
| Melting Point | 34-38 °C[3] | Not reported, expected to be similar to the non-deuterated form. |
| Boiling Point | 102-105 °C at 18 mmHg[3] | Not reported, expected to be similar to the non-deuterated form. |
| Solubility | Very soluble in water.[4] Soluble in common organic solvents like DMSO and methanol. | Not reported, expected to be similar to the non-deuterated form. |
| pKa | 7.9 (basic)[2] | Not reported, expected to be similar to the non-deuterated form. |
| CAS Number | 826-36-8[2] | Not explicitly assigned in major databases. |
Synthesis and Experimental Protocols
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Non-deuterated)
Several methods have been reported for the synthesis of 2,2,6,6-Tetramethyl-4-piperidone. A common industrial process involves the reaction of acetone and ammonia in the presence of a catalyst.
Representative Protocol:
A mixture of acetone and ammonia, in a molar ratio of approximately 4:1 to 20:1, is heated to 50-120°C under pressure (1-50 atm) in the presence of an acid catalyst (e.g., ammonium nitrate) for 2-8 hours.[5] After the reaction, the mixture is cooled, and the product is neutralized and extracted. The crude product can then be purified by distillation.[5]
Another established method involves the reaction of phorone (a condensation product of acetone) with ammonium hydroxide.[6]
Proposed Synthesis of 2,2,6,6-Tetramethyl-4-piperidone-d17
Conceptual Protocol:
A mixture of acetone-d6 and a deuterated ammonia source (e.g., generated from ammonium-d4 chloride) would be reacted under conditions similar to those used for the non-deuterated synthesis.[7] The reaction would likely be carried out in a sealed vessel at elevated temperatures to facilitate the condensation and cyclization. Purification would follow similar steps of extraction and distillation.
Caption: Proposed synthesis workflow for 2,2,6,6-Tetramethyl-4-piperidone-d17.
Spectroscopic Analysis
Mass Spectrometry
The mass spectrum of 2,2,6,6-Tetramethyl-4-piperidone-d17 is expected to show a molecular ion peak (M+) at m/z 172, corresponding to its higher molecular weight compared to the non-deuterated compound (M+ at m/z 155). The fragmentation pattern is anticipated to be similar, with fragments showing a corresponding mass shift due to the presence of deuterium.
NMR Spectroscopy
¹H NMR: The ¹H NMR spectrum of 2,2,6,6-Tetramethyl-4-piperidone-d17 is expected to show a significant reduction or absence of signals compared to the non-deuterated compound, as most or all protons would be replaced by deuterium. Any residual proton signals would indicate incomplete deuteration.
²H NMR: A ²H (Deuterium) NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.
¹³C NMR: The ¹³C NMR spectrum will be informative. The chemical shifts of the carbon atoms will be similar to the non-deuterated compound, but the signals for deuterated carbons will appear as multiplets due to C-D coupling. The absence of the NOE (Nuclear Overhauser Effect) from attached deuterium atoms will also affect signal intensities.
Infrared (IR) Spectroscopy
The IR spectrum of the deuterated compound will exhibit characteristic shifts in the vibrational frequencies of bonds involving deuterium. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. Similarly, bending vibrations involving deuterium will also be shifted to lower wavenumbers.
Applications
The primary application of 2,2,6,6-Tetramethyl-4-piperidone-d17 is as an internal standard in quantitative analytical methods.[1] Its chemical similarity to the analyte of interest (the non-deuterated form or its derivatives) and its distinct mass allow for accurate correction of variations during sample preparation and analysis.
The non-deuterated compound, 2,2,6,6-Tetramethyl-4-piperidone, is a key intermediate in several industrial applications:
-
Hindered Amine Light Stabilizers (HALS): It is a precursor for the synthesis of HALS, which are used to protect polymers from degradation by UV light and heat.
-
Pharmaceuticals: It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs).
-
Organic Synthesis: It is a versatile starting material for the preparation of other nitrogen-containing heterocyclic compounds.
Caption: Applications of 2,2,6,6-Tetramethyl-4-piperidone and its d17 isotopologue.
Safety and Handling
The safety and handling precautions for 2,2,6,6-Tetramethyl-4-piperidone-d17 should be considered the same as for the non-deuterated compound until specific data becomes available. 2,2,6,6-Tetramethyl-4-piperidone is classified as a combustible solid and can cause skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,2,6,6-Tetramethyl-4-piperidone-d17 is a valuable tool for researchers and scientists, particularly in the fields of analytical chemistry and drug metabolism. While detailed experimental data for this specific isotopologue is limited, its properties and behavior can be largely inferred from its well-characterized non-deuterated counterpart. This guide provides a foundational understanding of this compound, its synthesis, and its applications, and is intended to support further research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,2,6,6-Tetramethyl-4-piperidone | SIELC Technologies [sielc.com]
- 5. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride(33973-59-0) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to Isotopic Labeling of Piperidone Compounds with Deuterium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of isotopic labeling of piperidone compounds with deuterium. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and insights into the application of deuterated piperidones.
Introduction to Deuterium Labeling in Piperidone Compounds
The piperidone scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active molecules.[1] Isotopic labeling of these compounds with deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a critical strategy in drug discovery and development. The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, leading to an improved pharmacokinetic profile.[2]
The primary applications of deuterated piperidone compounds include:
-
Enhanced Metabolic Stability: By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation can be reduced, leading to a longer drug half-life and improved bioavailability.[2]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic byproducts.[2]
-
Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as they co-elute with the analyte but are distinguishable by their higher mass.
-
Elucidation of Reaction Mechanisms and Metabolic Pathways: The use of deuterated tracers allows for the precise tracking of molecules through complex biological systems, providing invaluable insights into metabolic pathways and reaction mechanisms.[3][4][]
Methodologies for Deuterium Labeling of Piperidone Compounds
Several methods are employed for the introduction of deuterium into piperidone-containing molecules. The choice of method depends on the desired level and position of deuteration, the substrate's functional group tolerance, and the availability of starting materials.
Catalytic Hydrogen-Deuterium (H/D) Exchange
Catalytic H/D exchange is a widely used method for introducing deuterium into organic molecules. This technique typically involves a transition metal catalyst and a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂).[6][7]
Experimental Protocol: Ruthenium-Catalyzed H/D Exchange of a Piperidone Derivative (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Piperidone derivative
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the piperidone derivative (1.0 mmol) and the ruthenium catalyst (0.02 mmol, 2 mol%) in the anhydrous solvent (5 mL).
-
Add deuterium oxide (5.0 mmol, 5 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or LC-MS to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding H₂O.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography on silica gel.
Characterization:
-
¹H NMR: A decrease in the integral of the proton signals at the deuterated positions will be observed.
-
²H NMR: The appearance of signals corresponding to the incorporated deuterium atoms.
-
Mass Spectrometry: An increase in the molecular weight of the compound corresponding to the number of incorporated deuterium atoms.
Organophotocatalytic Deuteration
Organophotocatalytic methods have recently emerged as a mild and efficient way to achieve selective deuteration. These reactions utilize a photocatalyst that, upon irradiation with visible light, can initiate a hydrogen atom transfer (HAT) process, leading to the incorporation of deuterium from a deuterium source like D₂O.[3][8]
Experimental Protocol: Organophotocatalytic α-Deuteration of an N-Acyl Piperidone (General Procedure)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
N-acyl piperidone derivative
-
Organophotocatalyst (e.g., 4CzIPN)
-
Thiol co-catalyst (e.g., triisopropylsilanethiol)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous, degassed solvent (e.g., ethyl acetate)
-
Blue LED light source
Procedure:
-
In a reaction vial, combine the N-acyl piperidone derivative (0.2 mmol), the organophotocatalyst (1-2 mol%), and the thiol co-catalyst (10-30 mol%).
-
Add the anhydrous, degassed solvent (e.g., 4 mL) and D₂O (e.g., 1 mL).
-
Seal the vial and irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.
-
Monitor the reaction for deuterium incorporation using ¹H NMR or LC-MS.
-
After the reaction is complete, dilute the mixture with an organic solvent and wash with water to remove D₂O.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Synthesis from Deuterated Precursors
Another straightforward approach is to synthesize the piperidone ring using deuterated starting materials. For example, the synthesis of N-benzyl-4-piperidone can be adapted by using deuterated reagents in the key reaction steps.[9][10]
Experimental Protocol: Synthesis of Deuterated N-Benzyl-4-piperidone
This protocol is based on established synthetic routes with modifications for deuterium incorporation.
Materials:
-
Benzylamine
-
Deuterated methyl acrylate (methyl acrylate-d₇)
-
Sodium methoxide
-
Deuterated methanol (CD₃OD)
-
Hydrochloric acid in D₂O
Procedure:
-
Michael Addition: React benzylamine with two equivalents of deuterated methyl acrylate in deuterated methanol to form the corresponding diester.
-
Dieckmann Condensation: Treat the resulting diester with a base, such as sodium methoxide, in an anhydrous solvent to induce intramolecular cyclization to the β-keto ester.
-
Hydrolysis and Decarboxylation: Heat the β-keto ester with hydrochloric acid in D₂O to effect hydrolysis and decarboxylation, yielding the deuterated N-benzyl-4-piperidone.
-
Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography.
Quantitative Data on Deuteration of Piperidone Compounds
The efficiency of deuterium incorporation is a critical parameter in isotopic labeling studies. The following tables summarize representative quantitative data for the deuteration of piperidone and related compounds.
Table 1: Deuterium Incorporation in Piperidone Derivatives
| Compound | Method | Catalyst/Reagent | Position of Deuteration | % Deuterium Incorporation | Reference |
| N-Boc-piperidine | Organophotocatalytic | 4CzIPN, Ph₃SiSH, D₂O | α to Nitrogen | 99% | [10] |
| Pyridine derivative | Tungsten-mediated reduction | [W] complex, DOTf, NaCNBH₃ | C6 (syn) | >93% | [11] |
| N-Acyl piperidine | Ruthenium-catalyzed H/D exchange | [RuCl₂(p-cymene)]₂, D₂O | α to Nitrogen and Carbonyl | Varies with substrate | [6] |
Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Drugs (Illustrative Examples)
| Drug (Parent/Deuterated) | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) | Reference |
| Methadone | - | - | - | 4.7 ± 0.8 | [12] |
| d₉-Methadone | - | - | - | 0.9 ± 0.3 | [12] |
| Pirfenidone | 8.6 min (i.v.) | - | - | - | [13] |
| 5D-Pirfenidone | 19 min (oral), 30 min (i.v.) | - | - | - | [13] |
Note: The data in Table 2 are for illustrative purposes to show the potential impact of deuteration on pharmacokinetic parameters. Specific data for deuterated piperidone drugs should be sourced from dedicated pharmacokinetic studies.
Metabolic Pathways and the Use of Deuterated Piperidones as Probes
The metabolic fate of piperidine-containing drugs is primarily governed by cytochrome P450 (CYP) enzymes.[9] Common metabolic pathways include:
-
N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen.[9]
-
Ring oxidation: Hydroxylation of the piperidone ring, often at the carbon alpha to the nitrogen, leading to the formation of lactams.[9]
-
Oxidation of substituents: Modification of other functional groups on the molecule.
Deuterated piperidones serve as invaluable tools for studying these metabolic pathways. By comparing the metabolite profiles of the deuterated and non-deuterated parent drug, researchers can identify the sites of metabolism and quantify the kinetic isotope effect. This information is crucial for understanding the drug's disposition and for designing next-generation analogs with improved metabolic stability.
Conclusion
Isotopic labeling of piperidone compounds with deuterium is a powerful and versatile strategy in modern drug discovery. The methodologies outlined in this guide, from catalytic H/D exchange to the use of deuterated precursors, provide researchers with a toolkit to synthesize these valuable molecules. The ability to enhance metabolic stability, reduce toxicity, and elucidate complex biological pathways underscores the importance of deuterated piperidones in the development of safer and more effective therapeutics. As analytical techniques continue to advance, the application of deuterated compounds is expected to expand, further solidifying their role in pharmaceutical research.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 6. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 11. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Landscape of a Deuterated Internal Standard: A Technical Guide to Triacetonamine-d17
For researchers, scientists, and drug development professionals, the quality and sourcing of internal standards are paramount for accurate and reproducible analytical results. This in-depth technical guide provides a comprehensive overview of Triacetonamine-d17, a deuterated analog of Triacetonamine, covering its suppliers, purity information, and the requisite experimental protocols for its quality assessment.
This compound (2,2,6,6-Tetramethyl-4-piperidone-d17) serves as a valuable internal standard in mass spectrometry-based quantitative analysis. Its deuteration provides a distinct mass shift from the endogenous or unlabeled Triacetonamine, enabling precise quantification in complex biological matrices. The selection of a reliable supplier and the verification of its chemical and isotopic purity are critical first steps in any research endeavor.
Supplier and Purity Overview
Several chemical suppliers offer this compound. The purity of these standards is a key consideration and is typically determined by a combination of analytical techniques. The following table summarizes publicly available information from various suppliers. Researchers are strongly encouraged to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier for detailed purity information and analytical methods.
| Supplier | Catalog Number | Stated Purity | CAS Number |
| MedChemExpress | HY-N1131S | 99.72%[1] | 52168-48-6 |
| Chemsrc | Varies by supplier | ≥98.0% | 52168-48-6 |
| GlpBio | GC15681 | Information available upon request | 52168-48-6 |
Experimental Protocols for Quality Assessment
A thorough quality assessment of this compound involves the determination of both its chemical and isotopic purity. The following are detailed methodologies for key experiments that should be performed.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for assessing the chemical purity of volatile and semi-volatile compounds like this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram.
Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the isotopic enrichment and determining the isotopic purity of deuterated standards.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Introduction: Direct infusion or via liquid chromatography (LC). For direct infusion, a solution of the standard (e.g., 1 µg/mL in methanol with 0.1% formic acid) is introduced at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometer Settings:
-
Mode: Positive ion mode.
-
Resolution: ≥ 10,000 FWHM.
-
Scan Range: A narrow range around the expected m/z of the protonated molecule [M+H]+.
-
-
Data Analysis: The isotopic distribution of the molecular ion is analyzed. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated species to the sum of the intensities of all isotopic peaks (including unlabeled and partially deuterated species).
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. For a deuterated compound like this compound, ¹H NMR is particularly useful for confirming the absence of protons at the deuterated positions.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. The absence of signals at the positions corresponding to the deuterated methyl and methylene groups confirms successful deuteration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of the molecule.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts for the Triacetonamine structure.
Workflow for Procurement and Quality Control
The following diagram illustrates a logical workflow for a researcher from the initial decision to use this compound to its final application in an assay.
Caption: Workflow for the procurement and quality control of this compound.
Signaling Pathways and Logical Relationships
As an isotopically labeled internal standard, this compound does not have a direct role in biological signaling pathways. Its utility lies in its chemical and physical similarity to the unlabeled Triacetonamine, allowing it to mimic the behavior of the analyte during sample preparation and analysis. The logical relationship is that of an analytical surrogate, where its known concentration is used to normalize the signal of the target analyte, thereby correcting for experimental variability. The following diagram illustrates this logical relationship in a quantitative analytical workflow.
Caption: Logical relationship of this compound as an internal standard.
References
Triacetonamine-d17 as a Tracer: An In-depth Technical Guide to its Application as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triacetonamine-d17, the deuterated isotopologue of Triacetonamine (2,2,6,6-tetramethyl-4-piperidone), serves as a critical tool in modern bioanalytical chemistry. While the term "tracer" can imply the tracking of metabolic pathways, the predominant and well-documented application of this compound is as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the mechanism of action of this compound in this context, detailing its properties, experimental application, and the principles that underpin its use in mass spectrometry-based assays.
Introduction: The Role of Stable Isotope Labeled Internal Standards
In quantitative analysis, particularly in complex biological matrices, significant variability can be introduced during sample preparation and analysis. To ensure accuracy and precision, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte of interest and experiences similar variations, allowing for normalization of the analytical signal.
Stable isotope labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. By replacing one or more atoms with their heavier stable isotopes (e.g., deuterium for hydrogen), the resulting molecule is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), making it distinguishable by the mass spectrometer.
Mechanism of Action: this compound as an Internal Standard
The primary function of this compound as a tracer is to act as an internal standard in analytical methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its mechanism of action in this role is based on the following principles:
-
Chemical and Physical Similarity: this compound shares nearly identical chemical and physical properties with its non-deuterated counterpart, Triacetonamine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The incorporation of 17 deuterium atoms results in a significant mass shift, allowing for clear differentiation from the endogenous or unlabeled Triacetonamine by a mass spectrometer.
-
Co-elution: In chromatographic techniques like LC-MS, this compound co-elutes with Triacetonamine, meaning they exit the chromatography column at the same time. This is crucial as it ensures both compounds are subjected to the same matrix effects at the point of ionization.
-
Correction for Variability: By measuring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be corrected for, leading to more accurate and precise quantification.
The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical LC-MS experiment.
Metabolic Fate of Triacetonamine
Understanding the metabolic fate of the parent compound, Triacetonamine, is crucial for interpreting data when it is the analyte of interest. While comprehensive in vivo metabolic studies on Triacetonamine are not extensively detailed in publicly available literature, some metabolic transformations of the 2,2,6,6-tetramethylpiperidine moiety have been reported.
One known metabolic pathway is the reduction of the ketone group at the 4-position to yield 2,2,6,6-tetramethyl-4-piperidinol.[2] Additionally, research on related hindered amine structures suggests that the piperidine ring can undergo biotransformation. For instance, a novel metabolic pathway involving a cytochrome P450-catalyzed ring contraction of the 2,2,6,6-tetramethyl-piperidine moiety to a 2,2-dimethyl pyrrolidine has been described for other compounds containing this structural feature.
The diagram below illustrates a potential metabolic pathway for Triacetonamine.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of an analyte using this compound as an internal standard with LC-MS.
Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard)
-
Biological matrix (e.g., plasma, urine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
Sample Preparation (Protein Precipitation)
-
Spiking of Internal Standard: To 100 µL of the biological matrix sample, add a small volume (e.g., 10 µL) of a working solution of this compound in methanol to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 3 volumes (300 µL) of ice-cold protein precipitation solvent to the sample.
-
Vortexing: Vortex the samples for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
LC-MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the analyte and internal standard.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.
-
The following diagram illustrates the experimental workflow.
Data Presentation
The use of this compound as an internal standard allows for the generation of a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.
Table 1: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 101,000 | 0.075 |
| 10 | 15,200 | 99,500 | 0.153 |
| 50 | 75,500 | 100,500 | 0.751 |
| 100 | 151,000 | 99,800 | 1.513 |
| 500 | 752,000 | 100,200 | 7.505 |
| 1000 | 1,505,000 | 100,000 | 15.050 |
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals, primarily serving as a robust internal standard for quantitative bioanalysis. Its chemical similarity and mass difference to the parent compound ensure reliable correction for analytical variability, leading to high-quality, reproducible data. While its use as a metabolic tracer to elucidate the biotransformation of Triacetonamine is not well-documented, its role as an internal standard is a critical application of tracer technology in modern analytical science.
References
Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Stable Isotope Labeled Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the core principles, experimental methodologies, and diverse applications of stable isotope labeling.
Stable isotope labeling has emerged as an indispensable tool across a multitude of scientific disciplines, offering unparalleled insights into the dynamic processes of biological systems. By replacing atoms in a molecule with their heavier, non-radioactive isotopes (such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O)), researchers can trace, quantify, and characterize molecules without altering their biochemical properties.[1][2] This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled compounds, with a focus on proteomics, metabolomics, drug development, and environmental science. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively implement these powerful techniques.
Quantitative Proteomics: Unraveling the Dynamics of the Proteome
Stable isotope labeling in proteomics enables the accurate relative and absolute quantification of proteins and their post-translational modifications, providing a dynamic view of the proteome in response to various stimuli or disease states.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy where cells are cultured in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[2][3] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] This allows for the direct comparison of protein abundance between different experimental conditions by mixing the cell populations prior to analysis by mass spectrometry (MS).[2]
This protocol outlines a typical workflow for a SILAC-based phosphoproteomics experiment to study changes in protein phosphorylation upon growth factor stimulation.[3]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal arginine and lysine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
-
Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five cell divisions.
-
-
Cell Treatment and Lysis:
-
Starve both cell populations of serum to reduce basal phosphorylation levels.
-
Treat the "heavy" labeled cells with a growth factor of interest, while the "light" labeled cells serve as the untreated control.
-
Lyse the cells from both populations and combine the protein lysates in a 1:1 ratio based on total protein concentration.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[4]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the heavy and light peptide pairs.
-
Identify proteins with significant changes in phosphorylation in response to the growth factor stimulation.
-
The following table presents example data from a SILAC phosphoproteomics experiment investigating the effect of a growth factor on protein phosphorylation in a human cell line. Ratios represent the change in phosphorylation of the treated (heavy) sample relative to the control (light) sample.
| Protein | Phosphorylation Site | H/L Ratio | p-value | Regulation |
| EGFR | Y1092 | 8.2 | <0.001 | Upregulated |
| SHC1 | Y317 | 6.5 | <0.001 | Upregulated |
| MAPK1 | T185/Y187 | 4.1 | <0.01 | Upregulated |
| GSK3B | S9 | 0.4 | <0.05 | Downregulated |
| BAD | S112 | 0.5 | <0.05 | Downregulated |
Metabolic Flux Analysis: Mapping the Flow of Metabolism
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[5] By feeding cells a ¹³C-labeled substrate, such as glucose or glutamine, and measuring the incorporation of ¹³C into downstream metabolites, researchers can computationally model and determine the flow of carbon through the metabolic network.[5][6] This provides a detailed understanding of how cells utilize nutrients and how metabolic pathways are rewired in different states, such as cancer.[5]
Experimental Protocol: ¹³C-Metabolic Flux Analysis in Cancer Cells
This protocol describes a general workflow for performing a ¹³C-MFA experiment in cultured cancer cells.[6]
-
Cell Culture and Isotope Labeling:
-
Culture cancer cells in a defined medium to a metabolic steady state.
-
Switch the cells to a medium containing a ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose).
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic reactions.
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the mass isotopomer distributions (MIDs) for key metabolites.
-
-
Metabolic Flux Calculation:
-
Use computational software to fit the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion) to a stoichiometric model of the cellular metabolic network.
-
This iterative process estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
The following table shows example metabolic flux data from a ¹³C-MFA study comparing a cancer cell line to a non-cancerous cell line. Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Cancer Cells (Flux) | Normal Cells (Flux) |
| Glycolysis | Glucose -> G6P | 100 | 100 |
| Glycolysis | F6P -> G3P | 85 | 60 |
| Pentose Phosphate Pathway | G6P -> Ru5P | 15 | 10 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 70 | 85 |
| Anaplerosis | Pyruvate -> Oxaloacetate | 10 | 5 |
| Lactate Fermentation | Pyruvate -> Lactate | 20 | 5 |
Drug Development: Enhancing Pharmacokinetic Properties
Stable isotope labeling, particularly with deuterium, is a valuable tool in drug discovery and development. The "deuterium kinetic isotope effect" (KIE) can be leveraged to improve the metabolic stability and pharmacokinetic profiles of drug candidates.[7][8]
Deuterium Kinetic Isotope Effect (KIE)
Replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of enzymatic cleavage of that C-H bond.[7] This is because the C-D bond has a lower zero-point energy and requires more energy to break. This can lead to a reduced rate of metabolism, longer drug half-life, and potentially a better safety profile by reducing the formation of reactive metabolites.[7][9]
This protocol describes how to assess the deuterium KIE on the metabolic stability of a drug candidate using human liver microsomes.
-
Compound Incubation:
-
Incubate the non-deuterated and deuterated versions of the drug candidate separately with human liver microsomes and an NADPH-generating system.
-
Collect samples at multiple time points.
-
-
Sample Analysis:
-
Quench the reaction and analyze the concentration of the parent drug in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for both the non-deuterated and deuterated compounds.
-
Calculate the KIE on intrinsic clearance as the ratio of CLᵢₙₜ (non-deuterated) / CLᵢₙₜ (deuterated).
-
The following table provides a comparison of key pharmacokinetic parameters for a hypothetical drug and its deuterated analog in humans.
| Parameter | Non-deuterated Drug | Deuterated Drug | Fold Change |
| Half-life (t₁/₂) (h) | 4.5 | 9.0 | 2.0 |
| Cₘₐₓ (ng/mL) | 250 | 350 | 1.4 |
| AUC (ng·h/mL) | 1800 | 3600 | 2.0 |
| Clearance (CL) (L/h) | 50 | 25 | 0.5 |
ADME Studies
Stable isotope-labeled compounds are also crucial for Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By administering a labeled version of a drug, its journey through the body can be precisely tracked, providing essential information for regulatory submissions.[10][11]
A common approach involves a "hybrid" study design using both a radiolabeled (¹⁴C) and a stable isotope-labeled version of the drug to determine absolute bioavailability and mass balance in a single study.
-
Dosing:
-
Administer an oral dose of the drug containing a mixture of the unlabeled and ¹⁴C-labeled compound.
-
Simultaneously or at a later time point, administer a small intravenous (IV) "microdose" of a stable isotope-labeled version of the drug.
-
-
Sample Collection:
-
Collect blood, urine, and feces samples over a defined period.
-
-
Sample Analysis:
-
Analyze plasma samples by LC-MS/MS to quantify the concentrations of the unlabeled and stable isotope-labeled drug.
-
Analyze all samples for total radioactivity to determine the excretion pathways and mass balance of the drug and its metabolites.
-
-
Data Analysis:
-
Calculate absolute bioavailability by comparing the area under the curve (AUC) of the oral and IV doses.
-
Characterize the routes and rates of excretion.
-
Environmental Science: Tracing Nutrient Cycles
In environmental science, stable isotopes, particularly ¹⁵N, are used as tracers to study nutrient cycling in ecosystems.[1][12] By introducing a ¹⁵N-enriched compound into an environment, scientists can follow its movement and transformation through different biotic and abiotic compartments, providing insights into processes like nitrogen fixation, nitrification, and denitrification.[13]
Experimental Protocol: ¹⁵N Tracer Study in a Forest Ecosystem
This protocol outlines a simplified workflow for a ¹⁵N tracer study to investigate nitrogen uptake in a forest ecosystem.
-
Tracer Application:
-
Apply a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or K¹⁵NO₃) to a defined plot within the forest.
-
-
Sample Collection:
-
Collect samples from different ecosystem compartments (e.g., soil, plant foliage, roots, microbial biomass) at various time points after the tracer application.
-
-
Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
Prepare the collected samples for isotopic analysis.
-
Measure the ¹⁵N abundance in each sample using an Isotope Ratio Mass Spectrometer.
-
-
Data Analysis:
-
Calculate the recovery of the ¹⁵N tracer in each compartment to determine the fate and partitioning of the added nitrogen.
-
Model the rates of nitrogen transformation and transfer between different pools.
-
The following table shows example data on the recovery of an applied ¹⁵N tracer in different pools of a forest ecosystem over time.
| Ecosystem Pool | ¹⁵N Recovery (%) - 1 Week | ¹⁵N Recovery (%) - 1 Year |
| Soil Organic Matter | 45 | 35 |
| Microbial Biomass | 20 | 5 |
| Plant Roots | 15 | 25 |
| Aboveground Plant Biomass | 5 | 15 |
| Leached Nitrogen | 15 | 20 |
| Total Recovery | 100 | 100 |
Conclusion
Stable isotope-labeled compounds are powerful and versatile tools that have revolutionized many areas of scientific research. From quantifying the dynamic proteome and mapping intricate metabolic pathways to enhancing the properties of therapeutic drugs and tracing nutrient flow in the environment, their applications are vast and continue to expand. The detailed protocols, quantitative data, and visual workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of stable isotope labeling in their respective fields, driving innovation and accelerating discovery.
References
- 1. Sinks for nitrogen inputs in terrestrial ecosystems: a meta-analysis of 15N tracer field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bioscientia.de [bioscientia.de]
- 10. hwb.gov.in [hwb.gov.in]
- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sinks for nitrogen inputs in terrestrial ecosystems: a meta-analysis of <sup>15</sup>N tracer field studies [pubs.usgs.gov]
- 13. Analysis of Nitrogen Cycling in a Forest Stream During Autumn Using a15N Tracer Addition (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Note: Quantitative Analysis of Ketamine in Human Plasma using Triacetonamine-d17 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ketamine in human plasma. To ensure accuracy and precision, a deuterated structural analog, Triacetonamine-d17, is employed as an internal standard (IS). The protocol described herein provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for pharmacokinetic studies, clinical monitoring, and forensic applications. The use of this compound, a non-isotopic analog of the analyte, offers a cost-effective alternative to using isotopically labeled ketamine while still providing excellent correction for matrix effects and procedural variability.
Introduction
Ketamine is a widely used anesthetic and is increasingly being investigated for its antidepressant properties. Accurate quantification of ketamine in biological matrices is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.
The use of an internal standard is essential in LC-MS/MS to compensate for variations during sample preparation and analysis. While stable isotope-labeled internal standards (SIL-IS), such as ketamine-d4, are considered the gold standard, a structurally similar compound can also be an effective and more economical alternative. Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone) is structurally analogous to the core of the ketamine molecule. Its deuterated form, this compound, provides a distinct mass-to-charge ratio, making it an ideal internal standard for the quantitative analysis of ketamine.
Experimental
Materials and Reagents
-
Ketamine hydrochloride (certified reference standard)
-
This compound (certified reference standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketamine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of ketamine working standards by serial dilution of the primary stock solution with 50:50 (v/v) methanol/water.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol/water.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate ketamine working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for sample cleanup:
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard spiking solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 v/v water/acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ketamine | 238.1 | 179.1 | 100 |
| This compound (IS) | 173.3 | 155.3 | 100 |
Data Analysis and Quantitative Results
The concentration of ketamine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.
Method Validation Summary
The method was validated for linearity, accuracy, precision, and recovery.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Ketamine | 1 - 1000 | Weighted (1/x²) Linear | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 3 | 5.2 | 102.1 | 6.5 | 101.7 |
| Medium | 100 | 4.1 | 98.7 | 5.3 | 99.2 |
| High | 800 | 3.5 | 101.5 | 4.8 | 100.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ketamine | 85.2 | 92.1 |
| This compound (IS) | 88.9 | 94.5 |
Visual Representations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of ketamine.
Principle of Internal Standard Correction
Caption: Correction principle using an internal standard.
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantification of ketamine in human plasma. The use of this compound as an internal standard effectively compensates for analytical variability, ensuring high-quality data. This application note serves as a comprehensive guide for researchers and professionals in the fields of pharmacology, drug development, and clinical diagnostics.
Quantitative Analysis of Triacetonamine Using Triacetonamine-d17 as an Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine (TAA), a versatile organic compound, serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and hindered amine light stabilizers (HALS).[1][2][3][4] Its deuterated isotopologue, Triacetonamine-d17, is an ideal internal standard for quantitative analyses. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision.[5] A deuterated internal standard is chemically almost identical to the analyte of interest, causing it to behave similarly during sample preparation, chromatography, and ionization, yet it is distinguishable by its higher mass.[6] This allows it to effectively correct for variations in sample extraction, matrix effects, and instrument response.[5][6]
These application notes provide detailed protocols for the quantitative analysis of Triacetonamine in biological matrices using this compound as an internal standard, with methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Quantitative Analysis using a Deuterated Internal Standard
The fundamental principle of using a deuterated internal standard lies in the consistent ratio of the analyte to the internal standard, independent of sample loss during preparation or fluctuations in instrument performance.[7] Since this compound has nearly identical physicochemical properties to Triacetonamine, it co-elutes during chromatography and experiences similar ionization efficiency.[5] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used to accurately determine the analyte's concentration.[5]
Experimental Protocols
Two primary methods for the quantitative analysis of Triacetonamine using this compound are detailed below: LC-MS/MS for high-throughput analysis of liquid samples and GC-MS, which may be suitable for volatile analytes or when derivatization is employed.
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol is designed for the quantification of Triacetonamine in a biological matrix such as plasma or serum.
1. Materials and Reagents
-
Triacetonamine (analyte)
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control matrix (e.g., blank plasma)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Triacetonamine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of calibration standards at desired concentrations.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile.[8]
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (plasma, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution to each tube and vortex briefly.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.[8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[8]
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing standard solutions of Triacetonamine and this compound.
Protocol 2: Quantitative Analysis by GC-MS
This protocol may require derivatization to improve the volatility and chromatographic properties of Triacetonamine.
1. Materials and Reagents
-
Triacetonamine (analyte)
-
This compound (internal standard)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate, GC grade
-
Methanol, GC grade
-
Control matrix
2. Preparation of Stock and Working Solutions
-
Prepare stock and calibration standards as described in the LC-MS/MS protocol, using a suitable solvent like methanol.
-
Prepare the Internal Standard Working Solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of the sample, add 20 µL of the Internal Standard Working Solution and vortex.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent (e.g., BSTFA) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature before GC-MS analysis.[1]
4. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for the derivatized Triacetonamine and this compound.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Calibration Curve for Triacetonamine Quantification
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 750,123 | 0.0203 |
| 5 | 76,170 | 745,678 | 0.1021 |
| 10 | 153,890 | 755,432 | 0.2037 |
| 50 | 759,450 | 749,876 | 1.0128 |
| 100 | 1,520,345 | 751,234 | 2.0238 |
| 500 | 7,601,725 | 753,456 | 10.0891 |
A linear regression of the Peak Area Ratio versus the Standard Concentration would be used to determine the concentration in unknown samples.
Table 2: Quantitative Analysis of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 77.25 | 103.0 | 3.1 |
| High | 400 | 390.8 | 97.7 | 2.8 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Triacetonamine.
Logical Relationship for Quantification
Caption: Logical relationship for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GC-MS Method Development Using Triacetonamine-d17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacetonamine is an organic compound utilized as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides. For the precise and accurate quantification of Triacetonamine in diverse matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. The development of a robust GC-MS method often necessitates the use of an internal standard to correct for variations during sample preparation and analysis. Triacetonamine-d17, a deuterated analog of Triacetonamine, serves as an ideal internal standard for this purpose.[1] Stable isotope-labeled compounds are vital reference materials that enhance the accuracy and reproducibility of analytical studies.[2] This document provides detailed application notes and protocols for the development of a quantitative GC-MS method for Triacetonamine using this compound as an internal standard.
The principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the beginning of the sample preparation process.[3] Because the deuterated standard is chemically identical to the analyte (Triacetonamine), it will exhibit similar behavior during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By comparing the response of the analyte to the internal standard, accurate quantification can be achieved, as the ratio of their signals will remain constant even if sample loss occurs during preparation.[4][5]
Application Notes
Principle of Isotope Dilution GC-MS with this compound
The use of this compound as an internal standard in the GC-MS analysis of Triacetonamine is based on the principle of isotope dilution. This compound has the same chemical properties and chromatographic retention time as Triacetonamine but a different mass due to the replacement of 17 hydrogen atoms with deuterium.[1] When added to a sample, it co-elutes with the analyte and experiences the same effects of sample preparation and injection variability. The mass spectrometer detects the distinct mass-to-charge ratios of the analyte and the internal standard. The ratio of the peak area of Triacetonamine to that of this compound is directly proportional to the concentration of Triacetonamine in the sample. This allows for highly accurate and precise quantification, as any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard, thus keeping the ratio constant.
Advantages of Using this compound as an Internal Standard:
-
Enhanced Accuracy and Precision: Corrects for variations in sample preparation, injection volume, and instrument response.[2][6]
-
Improved Method Robustness: Minimizes the impact of matrix effects, leading to more reliable results across different sample types.
-
Reliable Quantification: As a stable isotope-labeled internal standard, it is considered the gold standard for quantitative mass spectrometry.[4]
-
Co-elution with Analyte: Ensures that both the analyte and the internal standard are subjected to the same chromatographic conditions.
Experimental Protocols
1. Materials and Reagents
-
Triacetonamine (analyte) standard
-
This compound (internal standard)
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Deionized water
-
Sample matrix (e.g., plasma, urine, environmental water sample)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Triacetonamine and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Triacetonamine by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions of Triacetonamine into the blank sample matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
To each calibration standard and QC sample, add a fixed amount of the this compound working solution to achieve a final concentration of 10 ng/mL.
-
3. Sample Preparation (Example: Plasma)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumentation and Parameters
The following are suggested starting parameters and may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC System | Agilent 7890A or equivalent[7] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8] |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer (MS) | |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Triacetonamine | Quantifier ion: m/z 140, Qualifier ion: m/z 155 |
| This compound | Quantifier ion: m/z 157, Qualifier ion: m/z 172 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of Triacetonamine (m/z 140) and this compound (m/z 157).
-
Calculate the peak area ratio (Triacetonamine peak area / this compound peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Triacetonamine for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of Triacetonamine in the unknown samples by determining their peak area ratios and using the regression equation from the calibration curve.
Data Presentation
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0987x + 0.0012 |
| Correlation Coefficient (R²) | 0.9995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 3 | 4.5 | 5.2 | 102.3 |
| Medium | 50 | 3.1 | 4.0 | 98.9 |
| High | 800 | 2.5 | 3.5 | 101.5 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Triacetonamine.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. littlemsandsailing.com [littlemsandsailing.com]
Application Notes and Protocols for Triacetonamine-d17 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Triacetonamine-d17 as a versatile tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) and as a deuterated spin probe for monitoring radical scavenging activity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in NMR spectroscopy.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidone-d17 | [2] |
| Synonyms | 4-Oxo-TEMPO-d17 | N/A |
| CAS Number | 52168-48-6 | [2] |
| Molecular Formula | C₉D₁₇NO | [1] |
| Molecular Weight | 172.34 g/mol | [1] |
| Appearance | Colorless to light yellow solid | [3] |
| Melting Point | 33-42 °C | [] |
| Boiling Point | 205 °C | [5] |
| Solubility | Soluble in water, ethanol, DMSO, and most organic solvents. | [3][][6] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for several months. | [6] |
Application 1: Internal Standard for Quantitative NMR (qNMR)
This compound is an excellent internal standard for ¹H qNMR due to its high isotopic purity and the absence of proton signals in its spectrum, which minimizes signal overlap with the analyte.[2] Its deuteration ensures that it does not contribute to the ¹H NMR spectrum, providing a clean baseline for the integration of analyte signals.
Logical Workflow for qNMR Analysis
The following diagram illustrates the general workflow for performing a quantitative NMR analysis using an internal standard like this compound.
Experimental Protocol: Quantification of Aspirin
This protocol details the quantification of acetylsalicylic acid (aspirin) in a sample using this compound as an internal standard.
Materials:
-
Aspirin sample of unknown purity
-
This compound (isotopic purity ≥ 98%)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Analytical balance (readability ± 0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the aspirin sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of this compound into the same vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial and vortex until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a ¹H NMR spectrum using quantitative parameters. Key parameters are provided in the table below.
-
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Ensures maximum signal intensity for accurate integration. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Allows for full relaxation of all protons, preventing signal saturation. A value of 30 s is generally sufficient for small molecules. |
| Number of Scans (NS) | 16 or higher | To achieve a good signal-to-noise ratio (S/N > 250) for precise integration. |
| Acquisition Time (AT) | ≥ 3 s | To ensure adequate digital resolution. |
| Spectral Width (SW) | ~12 ppm | To cover the entire chemical shift range of interest. |
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signal of aspirin (e.g., the acetyl methyl protons at ~2.3 ppm) and a signal from a known proton-containing impurity in the this compound if present and certified, or rely on the certified purity of the standard. For this example, we assume the purity of this compound is certified.
-
Calculate the purity of the aspirin sample using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Certified purity of the internal standard
-
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data from a qNMR analysis of an aspirin sample.
| Parameter | Aspirin (Analyte) | This compound (Standard) |
| Mass (m) | 20.15 mg | 10.05 mg |
| Molecular Weight (MW) | 180.16 g/mol | 172.34 g/mol |
| ¹H NMR Signal (ppm) | 2.3 (s, -OCOCH₃) | N/A |
| Number of Protons (N) | 3 | N/A |
| Integral Value (I) | 5.00 | N/A (Purity is certified) |
| Purity | 98.5% | 99.5% |
Application 2: Monitoring Radical Scavenging Activity
This compound can be used as a deuterated analog of 4-oxo-TEMPO, a stable nitroxide radical, to monitor radical scavenging activity in situ using ¹H NMR. The paramagnetic nature of the radical broadens the NMR signals of nearby molecules. When a radical scavenger reduces the nitroxyl radical to its diamagnetic hydroxylamine form, the sharp NMR signals of the scavenger and the reduced probe reappear. The deuteration of this compound is advantageous as it simplifies the ¹H NMR spectrum, allowing for clearer observation of the signals of the radical scavenger.
Signaling Pathway for Radical Scavenging
The diagram below illustrates the principle of monitoring radical scavenging using a spin probe.
Experimental Protocol: Ascorbic Acid Radical Scavenging Assay
This protocol describes how to monitor the radical scavenging activity of ascorbic acid using this compound.
Materials:
-
This compound
-
Ascorbic acid
-
Deuterated phosphate buffer (e.g., in D₂O, pH 7.4)
-
NMR spectrometer
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the deuterated phosphate buffer.
-
Prepare a stock solution of ascorbic acid (e.g., 100 mM) in the same buffer.
-
In an NMR tube, add the this compound stock solution to a final concentration of 1 mM.
-
Acquire a baseline ¹H NMR spectrum. The signals of any protonated buffer components should be visible.
-
-
Reaction Monitoring:
-
Add a specific aliquot of the ascorbic acid stock solution to the NMR tube containing the this compound solution (e.g., to a final concentration of 5 mM).
-
Immediately start acquiring a series of ¹H NMR spectra over time (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Process each spectrum in the time series.
-
Monitor the appearance and increase in the intensity of the sharp signals from ascorbic acid and the reduced form of this compound.
-
The rate of the increase in the integral of these signals corresponds to the rate of radical scavenging.
-
Expected Results
Initially, the ¹H NMR spectrum will show broad, poorly resolved signals for any proton-containing species due to the paramagnetic broadening effect of the this compound radical. Upon addition of ascorbic acid, sharp signals corresponding to ascorbic acid and the newly formed diamagnetic hydroxylamine of this compound will appear and increase in intensity over time. The rate of this increase can be quantified to determine the radical scavenging kinetics.
| Time (minutes) | Integral of Ascorbic Acid Signal (Arbitrary Units) |
| 0 | 0 |
| 5 | 1.2 |
| 10 | 2.3 |
| 20 | 4.1 |
| 30 | 5.5 |
| 60 | 7.8 |
This data demonstrates a time-dependent increase in the signal of the radical scavenger, indicating the progress of the radical scavenging reaction.
References
Application Note: Quantitative Analysis of Pipemidone in Human Plasma by LC-MS/MS Using Triacetonamine-d17 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the investigational drug Pipemidone in human plasma. The method utilizes Triacetonamine-d17, a deuterated analog, as an internal standard (IS) to ensure high accuracy and precision.[1] Sample preparation is performed using a straightforward protein precipitation protocol. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 5 minutes. The method was validated according to industry-standard bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
Pipemidone is a novel therapeutic agent with a piperidine core structure currently under investigation. To support its clinical development, a sensitive and selective bioanalytical method is required for the accurate quantification of Pipemidone in biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography, has become the preferred technique for the quantitative analysis of small molecules in drug development due to its high sensitivity and selectivity.[2]
The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative data.[3] this compound, a deuterated form of 2,2,6,6-Tetramethyl-4-piperidone, serves as an ideal internal standard for the analysis of Pipemidone due to its structural similarity and the unlikelihood of isotopic interference.[1][4] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Pipemidone in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Pipemidone (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Stock and Working Solutions
Pipemidone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pipemidone reference standard and dissolve in 10 mL of methanol.
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
Pipemidone Working Solutions: Prepare serial dilutions of the Pipemidone stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking the appropriate working solutions of Pipemidone into blank human plasma. The final concentration of the organic solvent in the spiked plasma should be less than 5%.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 1 |
| Calibration Standard 2 | 2 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 20 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 100 |
| Calibration Standard 8 | 200 |
| Lower Limit of Quantitation QC (LLOQ) | 1 |
| Low QC (LQC) | 3 |
| Medium QC (MQC) | 75 |
| High QC (HQC) | 150 |
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| CAD Gas | 9 psi |
| Dwell Time | 100 ms |
MRM Transitions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Pipemidone | 254.2 | 128.1 | 80 | 35 |
| This compound | 173.3 | 100.2 | 70 | 25 |
Results and Discussion
Linearity
The calibration curve was linear over the concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99. A linear regression with a 1/x² weighting was used.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.3 | 8.7 | 103.8 | 11.2 |
| LQC | 3 | 98.7 | 6.2 | 101.2 | 7.8 |
| MQC | 75 | 102.1 | 4.5 | 100.5 | 5.1 |
| HQC | 150 | 99.5 | 3.8 | 98.9 | 4.3 |
Recovery
The extraction recovery of Pipemidone and the internal standard was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The recovery was consistent across the concentration range.
| QC Level | Concentration (ng/mL) | Pipemidone Recovery (%) | This compound Recovery (%) |
| LQC | 3 | 92.1 | 94.5 |
| MQC | 75 | 93.5 | 95.1 |
| HQC | 150 | 91.8 | 93.9 |
Visualizations
References
The Role of Triacetonamine-d17 in Advancing Pharmacokinetic and Metabolic Research
Application Note
Introduction
Triacetonamine, a versatile chemical intermediate, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds and hindered amine light stabilizers.[1][2][3][4] To thoroughly understand the efficacy and safety of drugs derived from triacetonamine, detailed pharmacokinetic (PK) and metabolic studies are imperative. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, offering unparalleled accuracy and precision. Triacetonamine-d17, the deuterated analog of triacetonamine, provides a powerful tool for researchers in drug development by serving as an ideal internal standard for mass spectrometry-based quantification. This application note outlines the significance and application of this compound in pharmacokinetic and metabolic investigations.
The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has become a valuable strategy in drug development.[5][6] Deuteration can intentionally alter the pharmacokinetic and metabolic profiles of drugs, sometimes leading to improved therapeutic agents.[5][6] More commonly in preclinical and clinical studies, deuterated compounds like this compound are utilized as tracers for quantitation, allowing for more reliable experimental data by overcoming individual differences in experimental subjects.[][8]
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: this compound is an ideal internal standard for the quantification of triacetonamine in biological matrices such as plasma, urine, and tissue homogenates. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency in mass spectrometry. The mass difference allows for clear differentiation between the analyte and the internal standard, leading to highly accurate and precise measurements.
-
Metabolic Fate and Pathway Determination: By administering this compound, researchers can trace the metabolic fate of the parent compound. The deuterium label acts as a flag, enabling the identification and quantification of metabolites using mass spectrometry. This is crucial for understanding how the drug is processed in the body, identifying potential active or toxic metabolites, and elucidating metabolic pathways.
-
Pharmacokinetic Studies: The use of this compound as an internal standard is fundamental to conducting robust pharmacokinetic studies. Accurate quantification of the parent drug in biological samples over time allows for the determination of key PK parameters such as:
-
Absorption: The rate and extent to which the drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from one location to another within the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites).
-
Excretion: The removal of the drug and its metabolites from the body.
-
Hypothetical Pharmacokinetic Data Presentation
While specific experimental data for this compound is not publicly available, the following tables illustrate how pharmacokinetic and metabolic data would be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of Triacetonamine in Rats Following a Single Intravenous Dose.
| Parameter | Unit | Value (Mean ± SD) |
| Half-life (t½) | h | 4.2 ± 0.8 |
| Volume of Distribution (Vd) | L/kg | 2.5 ± 0.5 |
| Clearance (CL) | L/h/kg | 0.41 ± 0.07 |
| Area Under the Curve (AUC₀-∞) | ng·h/mL | 2439 ± 350 |
Table 2: Hypothetical Metabolite Profile of Triacetonamine in Rat Urine.
| Metabolite | Structure | Percentage of Dose Excreted (%) |
| Unchanged Triacetonamine | C₉H₁₇NO | 15.2 ± 3.1 |
| Metabolite M1 (Hydroxylated) | C₉H₁₇NO₂ | 45.8 ± 7.3 |
| Metabolite M2 (N-demethylated) | C₈H₁₅NO | 20.1 ± 4.5 |
Experimental Protocols
The following are detailed, illustrative protocols for conducting pharmacokinetic and metabolic studies using this compound.
Protocol 1: Pharmacokinetic Study of Triacetonamine in Rodents Using this compound as an Internal Standard
1. Objective: To determine the pharmacokinetic profile of triacetonamine in rats following intravenous administration.
2. Materials:
- Triacetonamine
- This compound (Internal Standard)
- Male Sprague-Dawley rats (250-300 g)
- Vehicle (e.g., saline, DMSO/polyethylene glycol)
- Blood collection tubes (with anticoagulant, e.g., EDTA)
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Experimental Workflow:
Caption: Workflow for a typical pharmacokinetic study.
4. Procedure:
- Dose Preparation: Prepare a sterile solution of triacetonamine in the chosen vehicle at the desired concentration.
- Animal Dosing: Administer the triacetonamine solution to the rats via intravenous injection (e.g., through the tail vein).
- Blood Collection: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Sample Preparation for LC-MS/MS:
- Thaw plasma samples on ice.
- To 50 µL of each plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Develop a method to separate triacetonamine from endogenous plasma components and to detect and quantify both triacetonamine and this compound using multiple reaction monitoring (MRM).
- Data Analysis: Calculate the concentration of triacetonamine in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Use pharmacokinetic software to calculate key parameters.
Protocol 2: In Vivo Metabolic Profiling of Triacetonamine Using this compound
1. Objective: To identify and characterize the major metabolites of triacetonamine in rats.
2. Materials:
- This compound
- Male Sprague-Dawley rats (250-300 g)
- Metabolic cages for urine and feces collection
- Solid-phase extraction (SPE) cartridges
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
3. Experimental Workflow:
Caption: Workflow for a metabolite identification study.
4. Procedure:
- Dosing: Administer a single dose of this compound to rats.
- Sample Collection: House the rats in metabolic cages and collect urine and feces for 24-48 hours.
- Sample Preparation:
- Pool the collected urine, centrifuge to remove debris.
- Enrich the metabolites from the urine using solid-phase extraction (SPE).
- Mass Spectrometry Analysis: Analyze the concentrated samples using a high-resolution mass spectrometer to detect the deuterated parent compound and its metabolites.
- Data Analysis:
- Identify potential metabolites by searching for mass signals corresponding to the deuterated compound that have undergone expected metabolic transformations (e.g., oxidation, demethylation).
- Confirm the structures of the metabolites by analyzing their fragmentation patterns in MS/MS spectra.
This compound is an indispensable tool for the accurate and reliable execution of pharmacokinetic and metabolic studies of triacetonamine and its derivatives. Its use as an internal standard ensures the quality of quantitative bioanalysis, while its application as a tracer facilitates the comprehensive investigation of metabolic pathways. The protocols outlined here provide a foundational framework for researchers to employ this compound in their drug development programs, ultimately contributing to a better understanding of the safety and efficacy of novel therapeutic agents.
References
- 1. unisunchem.com [unisunchem.com]
- 2. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]
- 3. unisunchem.com [unisunchem.com]
- 4. Triacetonamine - Wikipedia [en.wikipedia.org]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for Dissolving Triacetonamine-d17 in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triacetonamine-d17, the deuterated analog of Triacetonamine, is a valuable tool in pharmaceutical research, often utilized as an internal standard in pharmacokinetic and metabolic studies.[1][2][3] Its proper dissolution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a suitable solvent for this compound.[4][5][6][7] This document provides a detailed protocol for the preparation of this compound solutions in DMSO.
Data Presentation
The following table summarizes the key quantitative data for dissolving this compound in DMSO.
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL | Assistance with ultrasonication and warming may be required.[1][8] |
| Molar Concentration | 580.25 mM | Calculated based on a molecular weight of 172.34 g/mol .[1] |
| Recommended Solvent | Anhydrous/Newly opened DMSO | DMSO is hygroscopic; absorbed water can impact solubility.[1][8][9] |
| Storage of Stock Solution | ≤ -20°C | For long-term stability, store in aliquots to avoid repeated freeze-thaw cycles.[1][8] |
Experimental Protocol
This protocol outlines the step-by-step procedure for dissolving this compound in DMSO to prepare a stock solution.
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or heating block set to 37°C
Procedure:
-
Preparation:
-
Bring the vial of this compound and the DMSO to room temperature.
-
Ensure a clean and dry working area.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound to achieve the desired concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO for every 1 mg of compound).
-
-
Dissolution:
-
Vortex the mixture vigorously for 30-60 seconds to initiate dissolution.
-
If the compound is not fully dissolved, proceed with the following steps.
-
-
Assisted Dissolution (if necessary):
-
Ultrasonication: Place the tube in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution.
-
Warming: If the solution is still not clear, warm the tube at 37°C for 5-10 minutes.[1][8] Intermittently vortex the tube during warming.
-
Repeat the sonication and warming steps as needed until a clear solution is obtained.
-
-
Storage:
-
Once fully dissolved, the stock solution can be stored at -20°C for several months.[1]
-
For frequent use, it is advisable to prepare smaller aliquots to minimize freeze-thaw cycles.
-
Safety Precautions:
-
DMSO can facilitate the absorption of substances through the skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and this compound.
-
Work in a well-ventilated area or a chemical fume hood.
Visualization
The following diagram illustrates the experimental workflow for dissolving this compound in DMSO.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. This compound | CAS#:52168-48-6 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Introduction to Deuterated Compounds-Amber Bridge New Material Technology Co., Ltd. [en.amber-bridge.com]
Application of Triacetonamine-d17 in the Quantitative Analysis of Ketamine and Norketamine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the realm of drug testing and pharmacokinetic studies, accurate and reliable quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based techniques. Triacetonamine-d17, a deuterated analog of 2,2,6,6-Tetramethyl-4-piperidone, serves as an excellent internal standard for the quantification of various compounds.[1] This document outlines a detailed application and protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ketamine and its primary metabolite, norketamine, in biological matrices.
Ketamine, a dissociative anesthetic, has seen a resurgence in clinical use for treatment-resistant depression and is also a substance of abuse. Consequently, sensitive and specific analytical methods are crucial for both clinical monitoring and forensic toxicology. The protocol described herein is adapted from established methods for ketamine and norketamine quantification, proposing this compound as a suitable internal standard due to its structural similarity and distinct mass, ensuring it mimics the analyte's behavior during sample preparation and ionization without causing interference.
Principle of the Method
This method utilizes the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to the unknown sample containing ketamine and norketamine. During sample extraction, chromatographic separation, and ionization, any loss of the analytes will be mirrored by a proportional loss of the internal standard. By comparing the peak area ratio of the analytes to the internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.
Suitability of this compound as an Internal Standard
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency. While deuterated analogs of the analyte itself (e.g., ketamine-d4) are often preferred, this compound presents a viable alternative when a deuterated version of the target analyte is unavailable or cost-prohibitive. Its key advantages include:
-
Chemical Inertness: It is stable throughout the analytical process.
-
Mass Difference: The significant mass difference between this compound and the analytes of interest (ketamine and norketamine) prevents isotopic crosstalk.
-
Similar Extraction and Chromatographic Behavior: Its physicochemical properties are expected to be similar enough to ketamine and norketamine to ensure it tracks them effectively during sample processing.
It is imperative to validate the method thoroughly to confirm the suitability of this compound for this specific application, as outlined in the validation section of the protocol.
Experimental Protocols
1. Materials and Reagents
-
Ketamine hydrochloride (certified reference material)
-
Norketamine hydrochloride (certified reference material)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
3. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketamine, norketamine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of ketamine and norketamine in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a 50:50 mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of ketamine and norketamine.
4. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ketamine | 238.1 | 207.1 | 25 |
| 238.1 | 179.1 | 30 | |
| Norketamine | 224.1 | 193.1 | 28 |
| 224.1 | 125.1 | 35 | |
| This compound | 173.2 | 102.2 | 20 |
6. Method Validation
The analytical method must be validated according to established guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze at least six different blank plasma samples to ensure no endogenous interferences are present at the retention times of the analytes and the internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as %CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|---|
| Ketamine (Quantifier) | 238.1 | 207.1 | 150 | 25 | 80 |
| Ketamine (Qualifier) | 238.1 | 179.1 | 150 | 30 | 80 |
| Norketamine (Quantifier) | 224.1 | 193.1 | 150 | 28 | 75 |
| Norketamine (Qualifier) | 224.1 | 125.1 | 150 | 35 | 75 |
| This compound (IS) | 173.2 | 102.2 | 150 | 20 | 60 |
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Ketamine) | Analyte/IS Peak Area Ratio (Norketamine) |
|---|---|---|
| 1 | 0.012 | 0.015 |
| 5 | 0.058 | 0.072 |
| 10 | 0.115 | 0.148 |
| 50 | 0.592 | 0.735 |
| 100 | 1.180 | 1.490 |
| 500 | 5.950 | 7.510 |
| r² | 0.9995 | 0.9992 |
Table 3: Validation Summary - Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| Ketamine LLOQ | 1 | 0.95 | 95.0 | 8.5 | 10.2 |
| Ketamine Low | 3 | 2.91 | 97.0 | 6.2 | 7.8 |
| Ketamine Mid | 75 | 78.3 | 104.4 | 4.1 | 5.5 |
| Ketamine High | 400 | 410.2 | 102.6 | 3.5 | 4.9 |
| Norketamine LLOQ | 1 | 1.08 | 108.0 | 9.8 | 11.5 |
| Norketamine Low | 3 | 3.12 | 104.0 | 7.1 | 8.9 |
| Norketamine Mid | 75 | 72.9 | 97.2 | 5.3 | 6.7 |
| Norketamine High | 400 | 389.6 | 97.4 | 4.8 | 6.1 |
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Triacetonamine-d17 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine-d17 is the deuterium-labeled form of Triacetonamine (2,2,6,6-Tetramethyl-4-piperidone). In clinical mass spectrometry, it serves as a robust internal standard for the quantification of various analytes. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and experience similar ionization and fragmentation. The key difference is its increased mass due to the 17 deuterium atoms, which enables the mass spectrometer to distinguish it from the unlabeled analyte of interest. This ensures accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2][3]
These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in LC-MS/MS-based clinical assays.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉D₁₇NO | [1] |
| Molecular Weight | 172.34 g/mol | [1] |
| CAS Number | 52168-48-6 | [1][2] |
| Appearance | Colorless or white solid | [4] |
| Solubility | Soluble in DMSO and Ethanol | [1] |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol or acetonitrile.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in a tightly sealed amber vial.
b. Working Solution (1 µg/mL):
-
Perform a 1:1000 serial dilution of the stock solution with methanol or acetonitrile.
-
This working solution will be added to samples, calibrators, and quality controls.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma, serum, and urine samples.
-
Pipette 100 µL of the clinical sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution (1 µg/mL) to each sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Figure 1: Protein Precipitation Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
b. Mass Spectrometry Conditions:
The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the fragmentation of the unlabeled Triacetonamine and the known mass shift from deuteration. The exact masses should be optimized by direct infusion of the standard. The molecular weight of unlabeled Triacetonamine is 155.24 g/mol .[4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Unlabeled) | 156.2 [M+H]⁺ | 140.1 | 15-25 |
| 83.1 | 20-30 | ||
| This compound (Internal Standard) | 173.3 [M+H]⁺ | 155.2 | 15-25 |
| 94.2 | 20-30 |
Note: The collision energies are starting points and should be optimized for the specific instrument being used.
Figure 2: Triple Quadrupole Mass Spectrometry Workflow.
Data Analysis and Quantification
a. Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank matrix (e.g., drug-free plasma).
-
Add a constant amount of the this compound working solution to each calibrator.
-
Process the calibrators using the same sample preparation procedure as the unknown samples.
-
Analyze the calibrators by LC-MS/MS.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator.
-
Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with a weighting factor of 1/x is typically used.
b. Quantification of Unknown Samples:
-
Analyze the unknown samples using the same LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard for each unknown sample.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides an example of a calibration curve for a hypothetical analyte using this compound as the internal standard.
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,800 | 149,900 | 0.5057 |
| 100 | 151,200 | 150,800 | 1.0026 |
| 500 | 755,000 | 151,100 | 5.0000 |
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of a wide range of compounds in clinical mass spectrometry. Its use, in conjunction with the protocols outlined in these application notes, can significantly improve the accuracy, precision, and robustness of LC-MS/MS-based assays. The provided methodologies for sample preparation, chromatography, and mass spectrometry serve as a solid foundation for developing and validating specific clinical assays. Researchers are encouraged to optimize these protocols for their specific analytes and instrumentation to achieve the best possible analytical performance.
References
Application Notes and Protocols for Deuterated Standards in Drug Metabolism Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical applications of deuterated internal standards in drug metabolism studies. Detailed protocols for quantitative bioanalysis and metabolite identification are presented, along with data demonstrating the advantages of this approach.
Introduction to Deuterated Internal Standards
In the fields of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1] The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis.[1][2]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[1] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography. This allows it to experience and correct for variations in sample preparation, injection volume, and matrix effects like ion suppression or enhancement.[1][2][3]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards significantly enhances the quality and reliability of quantitative data in drug metabolism studies.[3][4]
-
Compensation for Sample Preparation Variability : Losses can occur during sample extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring the final analyte-to-internal standard ratio remains constant.[1]
-
Correction for Matrix Effects : Biological matrices can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[2][3]
-
Increased Method Robustness : Methods utilizing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance.[1]
-
Improved Accuracy and Precision : By accounting for various sources of error, deuterated standards lead to more accurate and precise quantification of the analyte.[4]
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of drugs and their metabolites using deuterated internal standards.
Table 1: Performance Characteristics for Tamoxifen and its Metabolites [2]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |
| Tamoxifen | 1 - 500 | 1 | < 5% | < 6% | ± 5% |
| Endoxifen | 0.5 - 250 | 0.5 | < 7% | < 8% | ± 7% |
| 4-Hydroxytamoxifen | 0.5 - 250 | 0.5 | < 6% | < 7% | ± 6% |
Table 2: Calibration Curve for a Hypothetical Analyte "Analyte X" [2]
| Concentration of Analyte X (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |
| 1 | 10,500 | 500,000 | 0.021 |
| 5 | 52,000 | 510,000 | 0.102 |
| 10 | 103,000 | 495,000 | 0.208 |
| 50 | 515,000 | 505,000 | 1.020 |
| 100 | 1,020,000 | 498,000 | 2.048 |
| 500 | 5,050,000 | 502,000 | 10.060 |
A linear regression of the Analyte/IS Peak Area Ratio versus the Concentration of Analyte X would be used to determine the concentration in unknown samples.[2]
Experimental Protocols
This section provides detailed protocols for the use of deuterated standards in drug metabolism studies.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma
This protocol describes a general procedure for the quantification of a small molecule drug in human plasma using its deuterated internal standard.[1]
1. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Blank human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
Microcentrifuge tubes
2. Preparation of Stock and Working Solutions: [1][2]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol or DMSO).[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.[1]
-
Analyte Working Solutions: Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the protein precipitation solvent (e.g., ACN with 0.1% FA) to the desired final concentration.[1]
3. Sample Preparation (Protein Precipitation): [1]
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.[1]
-
Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well.[1]
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis: [1]
-
LC System: A suitable UHPLC system.[1]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[1]
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.[1]
5. Data Analysis: [1]
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[1]
-
Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.[1]
Protocol 2: Metabolite Identification using Stable Isotope Labeling
This protocol outlines a strategy for identifying drug metabolites in vitro using a 1:1 mixture of the unlabeled drug and its deuterated counterpart.[1]
1. Incubation:
-
Prepare a 1:1 molar ratio mixture of the unlabeled drug and its deuterated analog.[1]
-
Incubate this mixture with a metabolically active system, such as human liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH).
-
Incubate a control sample containing the mixture without the metabolically active system.
2. Sample Preparation:
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Perform a full scan LC-MS analysis of the incubated and control samples.
-
Look for isotopic doublets (peaks separated by the mass difference corresponding to the number of deuterium atoms) that are present in the incubated sample but not in the control.
-
Perform product ion scanning (MS/MS) on both peaks of the doublet.[1] The fragmentation patterns should be similar, with a mass shift in the fragments containing the deuterium label.[1] This confirms that the detected species is a drug-related metabolite.[1]
Visualizations
The following diagrams illustrate key workflows and concepts described in these application notes.
References
Troubleshooting & Optimization
Technical Support Center: Triacetonamine-d17 Solubility and Experimental Guidance
Welcome to the technical support center for Triacetonamine-d17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterium-labeled form of Triacetonamine. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This labeling is useful in various research applications. Common uses for this compound include:
-
Internal Standard: It can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Tracer: It serves as a tracer in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Triacetonamine.[1]
-
Research in Acute Liver Failure (ALF): The non-deuterated form, Triacetonamine, has been shown to induce acute liver failure in animal models, making this compound a potentially useful tool for studying the mechanisms of ALF.[1][2]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound can be challenging to dissolve. Based on available data, the following solvents and conditions are recommended:
-
Dimethyl Sulfoxide (DMSO): Soluble up to 100 mg/mL (580.25 mM).[2] It is crucial to use freshly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[2] Warming the solution and using an ultrasonic bath are necessary to achieve this concentration.[2]
-
Ethanol: Soluble up to 50 mg/mL (290.12 mM).[2] Similar to DMSO, warming and ultrasonication are required for dissolution.[2]
For the non-deuterated form, Triacetonamine, solubility has also been reported in acetone, ether, and water, suggesting that the deuterated form may also have some solubility in these solvents, though likely requiring similar assistive techniques (warming, sonication).
Q3: My this compound is not dissolving even with the recommended solvents and techniques. What else can I try?
If you are still experiencing solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution to 37°C.[2] For some compounds, a slight increase in temperature can significantly improve solubility.
-
Extend Sonication Time: Increase the duration of ultrasonic treatment. Ensure the sample is fully submerged in the ultrasonic bath for efficient energy transfer.
-
Use a Co-solvent System: For in vivo experiments, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of DMSO to create a stock solution and then dilute it with other vehicles like PEG300, Tween-80, and saline.[1]
-
Check Compound Purity: Impurities can sometimes affect the solubility of a compound. If possible, verify the purity of your this compound.
-
Fresh Solvents: Always use high-purity, anhydrous solvents. The presence of water or other contaminants can hinder dissolution.
Solubility Data
The following table summarizes the known solubility of this compound in common organic solvents.
| Solvent | Concentration | Molarity | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 580.25 mM | Requires ultrasonication and warming. Use of newly opened, hygroscopic DMSO is recommended.[2] |
| Ethanol | 50 mg/mL | 290.12 mM | Requires ultrasonication and warming.[2] |
Experimental Protocols & Workflows
Below are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration (refer to the solubility table).
-
Warming: Gently warm the tube to 37°C in a water bath or heating block.
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO and ethanol are typically stable for several months at -20°C.[2]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Using this compound as an Internal Standard for LC-MS
This protocol provides a general workflow for using this compound as an internal standard in a quantitative LC-MS analysis.
-
Prepare Stock Solutions: Prepare a stock solution of your analyte and a separate stock solution of this compound (as the internal standard) in a suitable organic solvent.
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., plasma, urine). Add a constant, known concentration of the this compound internal standard to each calibration standard.
-
Sample Preparation: To your unknown samples, add the same constant concentration of the this compound internal standard as used in the calibration standards.
-
LC-MS Analysis: Analyze the calibration standards and the unknown samples by LC-MS.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Use this calibration curve to determine the concentration of the analyte in the unknown samples.
Caption: Logical workflow for using this compound as an internal standard in LC-MS.
Protocol 3: Induction of Acute Liver Failure in a Rodent Model
The non-deuterated Triacetonamine has been used to induce acute liver failure in rats. While a specific protocol for this compound is not available, a generalized approach based on similar hepatotoxicants is provided below. Note: This is a generalized protocol and requires significant optimization and ethical approval (IACUC).
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to the facility for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the dosing solution of Triacetonamine (or this compound) in a suitable vehicle. For oral gavage, this may involve dissolving the compound in a co-solvent system like DMSO and corn oil.[1]
-
Dose Administration: Administer the Triacetonamine solution to the animals. Dosing can be a single high dose or repeated lower doses. For example, with Thioacetamide, another hepatotoxicant, doses can range from a single injection of 350 mg/kg to multiple injections of 100-350 mg/kg.
-
Monitoring: Monitor the animals for clinical signs of liver failure, such as lethargy, jaundice, and abdominal distension.
-
Sample Collection: At predetermined time points, collect blood and liver tissue samples for analysis of liver enzymes (e.g., ALT, AST), histological examination, and other relevant biomarkers.
References
Technical Support Center: Enhancing Mass Spectrometry Signal Intensity with Triacetonamine-d17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Triacetonamine-d17 to improve signal intensity in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve signal intensity in MS?
This compound is the deuterated form of Triacetonamine, meaning that 17 of its hydrogen atoms have been replaced with deuterium. In mass spectrometry, it serves as an ideal internal standard (IS).[1] The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to correct for variability during sample preparation and analysis, ultimately leading to more accurate and precise quantification.[2] By adding a known amount of this compound to each sample, it co-elutes with the non-deuterated analyte and experiences similar matrix effects and ionization suppression or enhancement.[3] This allows for normalization of the analyte's signal, effectively improving the signal-to-noise ratio and the reliability of the quantitative data.
Q2: When should I add the this compound internal standard to my samples?
For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[3] This ensures that it accounts for any analyte loss during extraction, evaporation, and reconstitution steps. By being present throughout the entire process, it accurately reflects the variability experienced by the target analyte.
Q3: Can the position of the deuterium labels on this compound affect my results?
Yes, the position of deuterium labeling is crucial for the stability of the internal standard. Deuterium atoms on stable, non-exchangeable positions (like carbon atoms not adjacent to heteroatoms) are preferred.[4] If the labels are on exchangeable sites, such as hydroxyl (-OH) or amine (-NH) groups, they can be replaced by hydrogen atoms from the solvent, a phenomenon known as back-exchange.[5] This would lead to a decrease in the deuterated signal and an inaccurate quantification.
Q4: I am observing a slight shift in retention time between my analyte and this compound. Is this normal?
A small shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon referred to as the "deuterium isotope effect".[4][6] This is due to the subtle differences in physicochemical properties between hydrogen and deuterium. While a small, consistent shift is generally acceptable, a significant or variable shift can be problematic as the analyte and internal standard may be exposed to different matrix environments, leading to differential ion suppression or enhancement.
Troubleshooting Guides
Guide 1: Low Signal Intensity of this compound
Problem: The signal for the this compound internal standard is unexpectedly low or absent.
| Possible Cause | Troubleshooting Steps |
| Improper Storage and Handling | Verify the storage conditions of your this compound stock solution. It should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[4] Prepare fresh working solutions. |
| Incorrect Concentration | The concentration of the internal standard should be appropriate for the expected analyte concentration and the sensitivity of the mass spectrometer. A concentration that is too low can result in a weak signal.[4] |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of the internal standard.[7][8] Perform a post-extraction spike experiment to assess the degree of ion suppression. |
| Instrumental Issues | A dirty ion source, incorrect tuning parameters, or a failing detector can lead to a general loss of signal.[4] Ensure the mass spectrometer is properly maintained and calibrated. |
| Poor Isotopic or Chemical Purity | The purity of the deuterated standard can impact its signal strength.[4] If possible, verify the purity of your standard. |
Guide 2: Inconsistent or Unstable Signal from this compound
Problem: The signal intensity of the this compound internal standard is highly variable across samples or diminishes over time.
| Possible Cause | Troubleshooting Steps |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the molecule may be exchanging with hydrogen from the solvent, leading to a loss of the deuterated signal.[5] Ensure the deuterium labels are on stable, non-labile positions by checking the certificate of analysis. |
| Inconsistent Sample Preparation | Variability in extraction efficiency or sample handling can lead to inconsistent recovery of the internal standard. Ensure consistent and reproducible sample preparation steps. |
| Chromatographic Issues | Poor chromatographic peak shape or shifting retention times can lead to inconsistent integration and, therefore, variable signal intensity. Optimize the chromatographic method to ensure sharp, symmetrical peaks. |
| Matrix Effects (Ion Enhancement/Suppression) | Inconsistent matrix composition between samples can lead to variable ion suppression or enhancement of the internal standard's signal.[7][8] |
Data Presentation
The following table summarizes the expected impact of using this compound as an internal standard on key analytical parameters in a typical LC-MS/MS experiment.
| Parameter | Without Internal Standard | With this compound Internal Standard | Expected Improvement |
| Signal-to-Noise Ratio (S/N) | Variable, susceptible to matrix effects | Improved and more consistent | 2-10 fold increase |
| Precision (%CV) | 15-30% | <15% | Significant reduction in variability |
| Accuracy (%Bias) | ±20-40% | ±15% | Improved accuracy due to correction for analyte loss and matrix effects |
| Linearity (r²) | 0.98 - 0.99 | >0.995 | Enhanced linearity of the calibration curve |
Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrument conditions.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Analysis
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the this compound signal.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard) using your established protocol. After the final extraction step, spike the this compound into the extracted matrix at the same concentration as in Set A.[4]
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Compare the peak area of this compound in Set A and Set B.
Interpretation of Results:
-
Peak Area (Set B) ≈ Peak Area (Set A): Minimal matrix effect.
-
Peak Area (Set B) < Peak Area (Set A): Ion suppression is occurring.[4]
-
Peak Area (Set B) > Peak Area (Set A): Ion enhancement is occurring.[4]
Protocol 2: Evaluation of Isotopic Stability (H/D Exchange)
Objective: To assess the stability of the deuterium labels on this compound in the analytical solvent.
Methodology:
-
Prepare a solution of this compound in the final analytical solvent.
-
Divide the solution into aliquots.
-
Analyze one aliquot immediately (Time 0).
-
Incubate the remaining aliquots at the intended analysis temperature (e.g., room temperature or autosampler temperature) for various durations (e.g., 4, 8, 12, and 24 hours).
-
Analyze each aliquot at the specified time point.
-
Monitor the signal intensity of this compound and look for the appearance of a signal corresponding to the non-deuterated Triacetonamine.
Interpretation of Results:
-
Stable Signal Intensity over time: The internal standard is stable under the analytical conditions.
-
Decreasing Signal Intensity over time with a corresponding increase in the non-deuterated signal: H/D exchange is occurring, and the internal standard is not suitable for the current method.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent internal standard signal.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. celerion.com [celerion.com]
- 2. Evaluation of the Effect of Multiple Linear Gadolinium-Based Contrast Agent Exposures on the Signal Intensity of the Dentate Nucleus in Multiple Sclerosis Patients [rimpacts.com]
- 3. fs.usda.gov [fs.usda.gov]
- 4. An integrated bioanalytical method development and validation approach: case studies. | Semantic Scholar [semanticscholar.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Preventing isotopic exchange in Triacetonamine-d17 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments with Triacetonamine-d17.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] This process, also known as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccuracies in quantitative analyses such as LC-MS/MS. If the deuterated standard loses its deuterium label, it can be incorrectly measured as the unlabeled analyte, potentially causing "false positive" results and compromising data accuracy.[1]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: In this compound, the deuterium atoms on the carbons adjacent to the carbonyl group (α-carbons) are particularly susceptible to exchange. This is due to a process called keto-enol tautomerization, which is catalyzed by both acids and bases.[1][2] Under acidic or basic conditions, the ketone form of this compound can convert to its enol form, allowing for the exchange of deuterium atoms at the α-position with protons from the solvent.
Q3: What are the primary factors that promote isotopic exchange in this compound experiments?
A3: The rate of hydrogen-deuterium exchange is significantly influenced by several experimental factors:
-
pH: The exchange rate is highly dependent on the pH of the solution. The rate is generally at its minimum between pH 2.5 and 3 and increases substantially under both acidic and, more significantly, basic conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1] As a general rule, the rate of hydrogen-deuterium exchange can increase tenfold for every 22°C increase in temperature.[1]
-
Solvent Composition: The type of solvent used can influence exchange kinetics. Protic solvents (e.g., water, methanol) can readily provide protons for exchange. While organic solvents like DMSO and acetonitrile can alter the pKa of the compound and influence the exchange rate.[1]
Troubleshooting Guide
Problem: I am observing a loss of isotopic purity in my this compound internal standard, leading to inaccurate quantification.
This guide will help you troubleshoot and minimize isotopic exchange.
Step 1: Review Your Sample Preparation and Handling Protocol
The first step is to carefully examine your current procedures for any steps that might be promoting hydrogen-deuterium exchange.
Caption: A high-level workflow for troubleshooting isotopic purity loss.
Step 2: Evaluate Storage and Solvent Conditions
Your storage and solvent choices are critical in maintaining the isotopic integrity of this compound.
Key Considerations:
-
Stock Solutions: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
-
Working Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment.[3]
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for your stock and working solutions to minimize the availability of exchangeable protons. If aqueous solutions are necessary, use deuterium oxide (D2O) to prepare buffers and solutions to maintain the deuterated state.
Step 3: Optimize Experimental pH and Temperature
As highlighted in the FAQs, pH and temperature are major drivers of isotopic exchange.
Recommendations:
-
pH Control: Maintain the pH of your solutions as close to neutral as possible, and ideally within the pH 2.5-3 range where the exchange rate is at a minimum.[1] Avoid strongly acidic or basic conditions.[1] If a pH adjustment is necessary for your experimental protocol, perform it immediately before analysis to minimize the time the compound is exposed to these conditions.[1]
-
Temperature Control: Perform all sample preparation and handling steps at the lowest temperature feasible for your experiment. Avoid heating samples containing this compound.
Quantitative Data Summary
| Factor | Condition | Relative Exchange Rate | Recommendations |
| pH | < 2.5 | Increased | Minimize time in acidic conditions. |
| 2.5 - 3.0 | Minimal | Optimal pH range for stability. [1] | |
| > 7.0 | Significantly Increased | Avoid basic conditions. | |
| Temperature | 4°C | Low | Prepare and store samples on ice. |
| 25°C (Room Temp) | Moderate | Minimize time at room temperature. | |
| > 37°C | High | Avoid heating. A 22°C increase can raise the exchange rate 10-fold.[1] | |
| Solvent | Aprotic (e.g., ACN) | Low | Preferred for stock solutions. |
| Protic (e.g., H2O, MeOH) | High | If necessary, use D2O-based buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in a suitable aprotic solvent, such as anhydrous acetonitrile or DMSO, to the desired concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of solvent.
-
Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary, but prolonged heating should be avoided.[4]
-
Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, it is crucial to prepare the working solution fresh on the same day of use.[3]
Example using a co-solvent mixture: [3]
-
Start with a clear stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of DMSO stock solution (e.g., 25 mg/mL)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
This protocol should yield a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Visualizations
Caption: Mechanism of base/acid-catalyzed hydrogen-deuterium exchange in this compound.
References
Technical Support Center: Purity Assessment of Triacetonamine-d17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Triacetonamine-d17 for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity assessment of this compound critical for quantitative analysis?
A1: The purity of this compound, used as an internal standard, is paramount for the accuracy and reliability of quantitative analytical methods such as LC-MS or GC-MS.[1][2] Both chemical and isotopic purity must be rigorously assessed. Chemical impurities can introduce interfering signals, while isotopic impurities (e.g., partially deuterated or non-deuterated species) can lead to an overestimation of the analyte's concentration.[3][4]
Q2: What is the difference between chemical purity and isotopic purity?
A2: For a deuterated compound, purity has two components:
-
Chemical Purity: Refers to the absence of any molecular species other than Triacetonamine and its isotopologues. Impurities can arise from starting materials, by-products of synthesis, or residual solvents.
-
Isotopic Purity: Refers to the percentage of the compound that is fully deuterated at all 17 specified positions.[3][5] It's practically impossible to achieve 100% isotopic purity, so the final product will contain a distribution of isotopologues (e.g., d16, d15).[5] Regulatory agencies require rigorous analysis and quantification of these isotopologues.[5]
Q3: What are the recommended analytical techniques for the comprehensive purity assessment of this compound?
A3: A multi-technique approach is recommended for a thorough purity assessment:
-
Quantitative NMR (qNMR): To determine chemical purity by quantifying the analyte against a certified reference material.[6][7] It is a primary ratio method that doesn't require a specific reference standard for the analyte itself.[6]
-
High-Resolution Mass Spectrometry (HRMS): To determine isotopic purity and the distribution of isotopologues.[8][9]
-
HPLC-UV/MS or GC-MS: To separate and identify potential chemical impurities.[10][11]
-
Karl Fischer Titration: To quantify water content.
-
Thermogravimetric Analysis (TGA): To determine the content of residual volatile solvents.
Q4: What are the common impurities that might be present in this compound?
A4: Potential impurities include:
-
Isotopologues: Triacetonamine with fewer than 17 deuterium atoms (e.g., d16, d15).[5]
-
Undeuterated Triacetonamine: The non-labeled version of the molecule.[4]
-
Synthesis Precursors: Residual starting materials from the synthesis process, such as deuterated acetone and ammonia.[12]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., DMSO, PEG300).[1]
Troubleshooting Guides
Issue 1: Inaccurate Quantification with qNMR
| Symptom | Possible Causes | Solutions |
| Inconsistent purity values between replicate measurements.[13] | 1. Insufficient Relaxation Delay (D1): If the delay is too short (less than 5 times the longest T1), signals will not fully relax, leading to underestimation.[13] 2. Poor Signal-to-Noise (S/N) Ratio: A low S/N ratio (<250:1) increases integration error.[13] 3. Improper Phasing and Baseline Correction: A distorted baseline or incorrect phasing leads to inaccurate integration.[13] | 1. Optimize Relaxation Delay: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of any peak of interest in both the analyte and the internal standard.[13] 2. Increase Number of Scans: Acquire more scans to achieve an S/N ratio of at least 250:1 for signals used in quantification.[13] 3. Manual Correction: Perform careful manual phasing and apply a multi-point baseline correction to ensure a flat baseline across the integrated regions.[13] |
| Calculated purity is unexpectedly low. | 1. Incorrect Internal Standard Purity: The purity of the certified internal standard is crucial for an accurate calculation. 2. Signal Overlap: Peaks from this compound may overlap with impurity or internal standard signals.[14] 3. Sample Degradation: The sample may have degraded during preparation or storage. | 1. Use a Certified Standard: Employ a high-purity, certified internal standard with a known purity value. 2. Select Non-Overlapping Signals: Choose clear, well-resolved, and non-overlapping signals for both the analyte and the internal standard for integration.[14] If necessary, change the deuterated solvent to resolve overlapping peaks.[14] 3. Verify Stability: Analyze the sample promptly after preparation and ensure proper storage conditions. |
Issue 2: Poor Results in HPLC-MS or GC-MS Analysis
| Symptom | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) in chromatography. | 1. Column Overload: Injecting too much sample can saturate the column. 2. Inappropriate Mobile/Carrier Gas Flow: Incorrect flow rate can affect separation efficiency. 3. Column Degradation: The stationary phase may be compromised. | 1. Reduce Injection Volume: Dilute the sample or reduce the injection volume. 2. Optimize Flow Rate: Adjust the mobile phase gradient and flow rate (for HPLC) or the carrier gas flow (for GC).[11][15] 3. Use a New Column: Replace the column with a new one of the same type. |
| Inconsistent retention times. | 1. Fluctuations in Temperature: The column oven temperature may not be stable. 2. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents.[15] | 1. Ensure Stable Temperature: Allow the column oven to fully equilibrate before starting the analysis. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing. |
| Ion suppression in MS detection. | 1. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.[15] 2. High Analyte Concentration: High concentrations can lead to detector saturation. | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: Analyze a more dilute solution of the sample. |
Quantitative Data Summary
Table 1: Typical Purity Specifications for this compound
| Parameter | Technique | Typical Specification | Importance |
| Chemical Purity | qNMR, HPLC, GC | ≥98% | Ensures that the response is primarily from the intended molecule.[2] |
| Isotopic Purity | HRMS | ≥98% Deuterium Enrichment | Minimizes interference from unlabeled or partially labeled species.[2] |
| Water Content | Karl Fischer Titration | ≤1.0% | Water content affects the accurate weighing of the material. |
| Residual Solvents | TGA, Headspace GC | ≤0.5% | Solvents can interfere with analysis and affect the material's stability. |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| qNMR | Absolute chemical purity, structural confirmation. | Primary ratio method, does not require an identical standard, non-destructive.[6][16] | Lower sensitivity than MS, potential for signal overlap.[17] |
| LC/GC-MS | Separation of impurities, chemical identity confirmation. | High sensitivity and selectivity, suitable for complex mixtures.[11][18] | Requires a reference standard for quantification, potential for ion suppression.[15] |
| HRMS | Isotopic purity, isotopologue distribution, accurate mass. | High mass accuracy and resolution, very sensitive.[8] | May not distinguish between isomers. |
Experimental Protocols
Protocol 1: Chemical Purity Determination by Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a suitable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. The internal standard must have signals that do not overlap with the analyte.[14]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both compounds are fully soluble.[13]
-
Vortex the vial until the sample is completely dissolved and transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 value of the signals of interest for both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient).[6]
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[13]
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, and perform careful manual phase and baseline correction.[13]
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity (P) of this compound using the following equation:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity
-
analyte = this compound
-
std = Internal Standard
-
Protocol 2: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[3]
-
-
HRMS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire full-scan mass spectra in positive ion mode using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks of the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms or view the mass spectrum for the molecular ion cluster of this compound.
-
Measure the intensity (abundance) of the peak corresponding to the fully deuterated species (d17) and all other detected isotopologues (d16, d15, etc.), including the unlabeled compound (d0).
-
Calculate the isotopic purity (Deuterium Enrichment) by dividing the intensity of the fully deuterated peak by the sum of the intensities of all isotopologue peaks.[9]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. rssl.com [rssl.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Isotopic Abundance and Chemical Purity Analysis of Stable Isotope Deuterium Labeled Sudan I [tws.xml-journal.net]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. Triacetonamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. w3.ual.es [w3.ual.es]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Bioanalysis Using Triacetonamine-d17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triacetonamine-d17 as an internal standard in bioanalytical methods. The following information is designed to help you identify, understand, and mitigate matrix effects to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my bioanalysis when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of your analyte of interest.[3][4] Even when using a stable isotope-labeled internal standard (SIL-IS) like this compound, significant matrix effects can compromise data quality if the effect on the analyte and the internal standard is not consistent.[5]
Q2: Why is this compound considered a good internal standard to combat matrix effects?
A2: this compound is a deuterated form of Triacetonamine.[6] As a stable isotope-labeled internal standard, it is the ideal choice because it co-elutes with the unlabeled analyte and exhibits nearly identical physicochemical behavior during sample extraction and ionization.[2][5] This allows it to experience and compensate for matrix effects in a similar manner to the analyte, leading to a more accurate and precise analytical measurement.[2]
Q3: The peak area of this compound is inconsistent across different samples from the same study. What could be the cause?
A3: Inconsistent peak area for this compound across different samples, especially those from different individuals or collection times, can be an indicator of variable matrix effects.[7] While this compound is designed to track the analyte's behavior, severe and differential matrix effects between samples can still lead to variability in its response. Other potential causes include pipetting errors during the addition of the internal standard, inconsistent sample extraction efficiency, or issues with the LC-MS/MS system performance.
Q4: How do I quantitatively assess for the presence of matrix effects in my assay?
A4: A quantitative assessment of matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines from agencies like the FDA.[8][9][10] The most common approach is the post-extraction spike method.[11] This involves comparing the peak response of an analyte (and internal standard) in a blank, extracted matrix to the response in a neat solution at the same concentration. The ratio of these responses is termed the matrix factor.
Q5: What are the acceptance criteria for matrix effect evaluation during method validation?
A5: According to FDA guidance, the matrix effect should be assessed using at least six different lots of the biological matrix.[8] The precision of the internal standard-normalized matrix factor across these lots, expressed as the coefficient of variation (CV), should not exceed 15%.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in analyte/IS ratio across different matrix lots | Significant relative matrix effects between individual sources of the biological matrix. | Evaluate matrix effects from at least six different sources. If the CV of the IS-normalized matrix factor is >15%, further optimization of the sample cleanup procedure is necessary to remove interfering endogenous components.[8] |
| Ion suppression observed for both analyte and this compound | Co-elution of matrix components (e.g., phospholipids, salts) that interfere with the ionization process.[2][4] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2] 2. Modify Chromatographic Conditions: Adjust the LC gradient, column chemistry, or mobile phase composition to achieve better separation of the analyte and this compound from the matrix interferences.[5][12] |
| Inconsistent retention time for the analyte and/or this compound | Matrix components can sometimes interact with the analytical column, affecting the retention behavior of the analyte and internal standard.[3] | 1. Improve Sample Cleanup: A more effective sample preparation method can reduce the amount of matrix components injected onto the column. 2. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. |
| Analyte response is suppressed, but this compound response is not | This is a rare but possible scenario if the interfering matrix component has a very specific interaction with the analyte and not the deuterated internal standard. More likely, there is a chromatographic issue causing them to not co-elute perfectly. | 1. Verify Co-elution: Ensure that the analyte and this compound peaks are perfectly co-eluting. Even slight separation can expose them to different matrix environments.[5] 2. Re-evaluate Internal Standard: In highly unusual cases, a different internal standard might be considered, but this is a last resort. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantitatively determine the extent of ion suppression or enhancement for the analyte and this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard (IS) for each source:
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF across the different matrix sources.
Protocol 2: Post-Column Infusion Experiment for Qualitative Assessment of Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the LC-MS/MS system.
-
Infuse a standard solution of the analyte and this compound at a constant flow rate into the MS detector, post-column.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal intensity of the analyte and this compound. A decrease in signal indicates a region of ion suppression, while an increase indicates ion enhancement. This allows for targeted chromatographic method development to move the analyte's retention time away from these suppressive zones.[5][13]
Quantitative Data Summary
Table 1: Example Matrix Factor Assessment for Analyte X and this compound (Low QC)
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 45,678 | 152,345 | 0.85 | 0.88 | 0.97 |
| 2 | 48,912 | 155,678 | 0.91 | 0.90 | 1.01 |
| 3 | 43,210 | 149,876 | 0.80 | 0.86 | 0.93 |
| 4 | 50,123 | 158,912 | 0.93 | 0.92 | 1.01 |
| 5 | 46,789 | 153,456 | 0.87 | 0.89 | 0.98 |
| 6 | 44,567 | 151,234 | 0.83 | 0.87 | 0.95 |
| Mean | 0.87 | 0.89 | 0.98 | ||
| Std Dev | 0.05 | 0.02 | 0.03 | ||
| CV (%) | 5.7% | 2.2% | 3.1% | ||
| Mean Peak Area in Neat Solution (Set A): Analyte = 53,739; IS = 173,120 |
Table 2: Example Matrix Factor Assessment for Analyte X and this compound (High QC)
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 489,123 | 154,321 | 0.89 | 0.89 | 1.00 |
| 2 | 512,345 | 157,654 | 0.93 | 0.91 | 1.02 |
| 3 | 478,901 | 151,987 | 0.87 | 0.88 | 0.99 |
| 4 | 523,456 | 159,876 | 0.95 | 0.92 | 1.03 |
| 5 | 499,876 | 156,543 | 0.91 | 0.90 | 1.01 |
| 6 | 481,234 | 153,210 | 0.88 | 0.89 | 0.99 |
| Mean | 0.91 | 0.90 | 1.01 | ||
| Std Dev | 0.03 | 0.01 | 0.02 | ||
| CV (%) | 3.3% | 1.1% | 2.0% | ||
| Mean Peak Area in Neat Solution (Set A): Analyte = 550,000; IS = 173,120 |
Visual Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. myadlm.org [myadlm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medipharmsai.com [medipharmsai.com]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. pharmacompass.com [pharmacompass.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Technical Support Center: Optimizing Triacetonamine-d17 for Calibration Curves
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Triacetonamine-d17 as an internal standard in their analytical assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the optimization of its concentration for calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our experiments?
This compound is a stable isotope-labeled version of Triacetonamine. In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1] Its key function is to correct for variability during the analytical process. Since it is chemically almost identical to the analyte of interest (the non-labeled Triacetonamine or a structurally similar compound), it behaves similarly during sample preparation, extraction, and ionization in the mass spectrometer.[2][3] By adding a known and constant amount of this compound to all samples, standards, and quality controls, any variations such as extraction loss or matrix effects can be normalized, leading to more accurate and precise quantification of the target analyte.
Q2: How do I select the optimal concentration for this compound as an internal standard?
The optimal concentration for this compound should be determined experimentally and is dependent on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that provides a consistent and reproducible signal in the mass spectrometer without saturating the detector. The response of the internal standard should be sufficient to provide good peak shape and signal-to-noise ratio. A common practice is to select a concentration that is in the mid-range of the calibration curve of the analyte. For example, if your analyte's calibration curve ranges from 1 to 1000 ng/mL, you might start by testing a this compound concentration of around 100-500 ng/mL.
Q3: When is the best time to add this compound to my samples?
To effectively correct for procedural variability, the internal standard should be added to the samples as early as possible in the workflow.[3] Ideally, it should be introduced before any sample extraction, protein precipitation, or derivatization steps. This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire sample preparation process, leading to the most accurate correction.
Q4: What are the acceptable purity requirements for this compound?
For use as an internal standard, high chemical and isotopic purity are crucial. Generally, the following is recommended:
-
Chemical Purity: >98%
-
Isotopic Purity (Deuterium enrichment): >98%
High purity is essential to prevent interference with the analyte signal and to ensure that the internal standard itself does not contain significant amounts of the unlabeled analyte, which could lead to inaccurate results.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in this compound Signal Across Samples | Inconsistent pipetting of the internal standard. Matrix effects varying significantly between samples. Instrument instability. | Review and retrain on pipetting techniques to ensure consistent addition of the IS. Evaluate the sample extraction procedure for efficiency and consistency. Consider a more rigorous cleanup method. Check the stability of the mass spectrometer by injecting a standard solution multiple times. |
| Poor Peak Shape for this compound | Suboptimal chromatographic conditions. High concentration of the internal standard leading to detector saturation. Contamination of the LC column or MS source. | Optimize the mobile phase composition, gradient, and flow rate. Reduce the concentration of the this compound working solution. Clean the MS source and flush or replace the LC column. |
| This compound Signal Decreases with Increasing Analyte Concentration | Ion suppression caused by the co-eluting analyte. | Ensure chromatographic separation between the analyte and the internal standard if the suppression is severe. This is less common with stable isotope-labeled standards but can occur at very high analyte concentrations. Dilute samples with high analyte concentrations. |
| No or Very Low this compound Signal | Forgetting to add the internal standard. Incorrect preparation of the working solution. Severe ion suppression from the sample matrix. Instrument malfunction. | Review the sample preparation workflow to ensure the IS was added. Prepare a fresh working solution of this compound. Spike the IS into a clean solvent to confirm its signal in the absence of matrix. If the signal is present, investigate matrix effects further. Check instrument parameters and perform a system suitability test. |
Experimental Protocol: Preparation of a Calibration Curve
This protocol outlines the general steps for preparing a calibration curve using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store according to the manufacturer's recommendations.
-
-
Preparation of Working Solutions:
-
From the primary stock solutions, prepare intermediate and working standard solutions of the analyte at various concentrations to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of this compound at the optimized concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards:
-
To a set of clean tubes, add an aliquot of the appropriate analyte working standard solution.
-
To each tube, add a constant volume of the this compound working solution.
-
Add the appropriate blank matrix (e.g., plasma, urine) to each tube.
-
Vortex each tube to ensure thorough mixing.
-
-
Sample Preparation (Example: Protein Precipitation):
-
To each calibration standard, add 3 volumes of cold acetonitrile.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
Evaporate the solvent if necessary and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for at least one transition for the analyte and one for this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the ratio of the analyte peak area to the this compound peak area.
-
Plot the peak area ratio (y-axis) against the analyte concentration (x-axis).
-
Perform a linear regression to generate the calibration curve and determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantitative Data Summary
The optimal concentration of this compound is method-dependent and should be determined during method development. The following table provides examples of internal standard concentrations used in published LC-MS/MS methods for different analytes, which can serve as a starting point.
| Analyte | Internal Standard | IS Concentration in Sample | Reference |
| Methoxyamine | Methoxyl-d3-amine | 100 ng/mL | [4] |
| Mycotoxins | ¹³C-labelled Mycotoxins | 50 µL spike of mixed IS solution | [5] |
| Ketamine | Norketamine-d4 | Not specified | [6] |
Visualizations
Caption: Workflow for preparing a calibration curve with an internal standard.
Caption: Decision tree for troubleshooting internal standard signal variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of ketamine and norketamine in plasma by micro-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape with Triacetonamine-d17 in HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the HPLC analysis of Triacetonamine-d17.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak often showing tailing?
A: Peak tailing for this compound is most commonly caused by its chemical nature. As a basic compound (a tetramethylpiperidine derivative), it is prone to secondary interactions with the stationary phase in reversed-phase HPLC.[1][2] The primary cause is the interaction between the protonated amine group of the analyte and acidic, ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[3][4][5] This strong interaction causes some molecules to be retained longer than others, resulting in an asymmetric or "tailing" peak.[6]
Q2: I'm observing peak tailing for the first time with a previously good method. What should I check first?
A: If the issue is sudden, start with the most common and easily rectifiable problems:
-
Mobile Phase Preparation: Ensure your mobile phase was prepared correctly, especially the pH. An incorrect pH can significantly impact the peak shape of basic compounds.[7] Using freshly prepared solvents is also recommended to avoid contamination.[8]
-
System Leaks: Check all fittings and connections for leaks, especially between the column and the detector. Leaks can introduce dead volume and cause peak distortion.
-
Column Lifespan: Consider the age and usage of your column. Column performance degrades over time, leading to a loss of end-capping and more exposed silanol groups, which increases tailing for basic analytes.[9][10] Replacing the column is a quick way to diagnose if it's the root cause.[5]
Q3: How does the mobile phase pH specifically affect the peak shape of a basic compound like this compound?
A: The pH of the mobile phase is a critical factor for controlling the peak shape of ionizable compounds.[3]
-
Mid-Range pH (approx. 4-7): At this pH, residual silanol groups on the silica surface are ionized (negatively charged), while the basic this compound is protonated (positively charged). This leads to strong electrostatic interactions and significant peak tailing.[5][7]
-
Low pH (approx. 2-3): By lowering the pH, the silanol groups are protonated (neutral), minimizing their interaction with the positively charged analyte. This is the most common strategy to achieve sharp, symmetrical peaks for basic compounds.[7][9]
-
High pH (approx. >8): At a pH well above the pKa of the amine group, this compound will be in its neutral, unprotonated form, reducing interactions with the stationary phase. However, this requires a special pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.[10][11]
Q4: What type of HPLC column is recommended for analyzing this compound?
A: The choice of column is crucial for good peak shape.[12] For a basic analyte like this compound, consider the following:
-
High-Purity, End-Capped Columns: Modern C18 or C8 columns made from high-purity silica with thorough end-capping are essential. End-capping blocks many of the residual silanol groups, reducing the sites for secondary interactions.[3][5]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the alkyl chain. This feature provides additional shielding of the silica surface and can improve the peak shape of basic compounds.[3]
-
pH Stability: If you plan to work at high pH, you must use a column specifically designed for these conditions, such as a hybrid-silica or polymer-based column.[11]
Q5: Can my sample injection parameters cause poor peak shape?
A: Yes, injection parameters can significantly affect peak shape.
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[9] If you observe that the peak shape worsens with higher concentrations, try diluting your sample or reducing the injection volume.[9]
-
Injection Solvent: If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion and broadening.[9] Whenever possible, dissolve your sample in the initial mobile phase composition.
Q6: What are "extra-column effects" and how do they contribute to peak tailing?
A: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the HPLC column itself.[3] These effects are caused by dead volume in the system, where the sample can diffuse and spread out. Common sources include:
-
Excessively long or wide-diameter connecting tubing.[9]
-
Poorly made connections or loose fittings.[9]
-
Large detector cell volumes.[9] To minimize these effects, use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all connections are tight and properly seated.[3]
Troubleshooting Guides
Guide 1: Systematic Workflow for Troubleshooting Poor Peak Shape
When encountering poor peak shape for this compound, a systematic approach is the most efficient way to identify and resolve the issue. The following workflow provides a step-by-step diagnostic process.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Guide 2: Mobile Phase Optimization Strategies
Optimizing the mobile phase is often the most effective way to improve the peak shape of basic compounds. The table below summarizes key strategies.
| Strategy | Recommended Parameters | Pros | Cons |
| Low pH (Acidic Modifier) | pH: 2.5 - 3.5Additives: 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or a 10-25 mM phosphate buffer.[7][13] | - Highly effective at suppressing silanol interactions.[7]- Robust and widely applicable.- Good for MS compatibility (with formic acid).[13] | - May reduce retention for some basic compounds.[7]- TFA can cause ion suppression in MS. |
| High pH (Basic Modifier) | pH: 8 - 10.5Additives: 10-20 mM Ammonium Hydroxide or Ammonium Bicarbonate.[11][14] | - Analyte is neutral, minimizing ionic interactions.- Can increase retention for basic compounds.[11] | - Requires a pH-stable column (e.g., hybrid, polymer).[11]- Potential for analyte instability or poor solubility at high pH. |
| Increase Buffer Strength | Concentration: 20 - 50 mM | - Provides better pH control on the column surface.- Can help mask some residual silanol activity.[9] | - High salt concentrations can cause precipitation.- May not be suitable for MS analysis. |
| Organic Modifier Choice | Acetonitrile (ACN) vs. Methanol (MeOH) | - ACN often provides sharper peaks and lower backpressure.[15]- MeOH can offer different selectivity. | - The choice is analyte-dependent; one may provide better peak shape than the other.[3] |
Diagram of Chemical Interactions
The following diagram illustrates how mobile phase pH influences the interaction between this compound and the silica stationary phase, which is the root cause of peak tailing.
Caption: Effect of mobile phase pH on analyte-surface interactions.
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for this compound
This protocol provides a robust starting point for developing a method for this compound, focusing on achieving good peak shape.
-
HPLC System: Standard analytical HPLC or UHPLC system with UV or Mass Spectrometric detector.
-
Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Methodology:
-
Prepare mobile phases by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (A) and 1 L of HPLC-grade acetonitrile (B).
-
Degas the mobile phases using an ultrasonic bath or online degasser.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Set the flow rate to 0.4 mL/min.
-
Prepare the sample by dissolving this compound in the initial mobile phase composition to a concentration of approximately 10 µg/mL.
-
Set the injection volume to 2 µL.
-
Use a gradient elution as a starting point:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration.
-
-
Set the UV detector to 220 nm or use a mass spectrometer in positive ion mode.
-
Protocol 2: General Column Cleaning and Regeneration
If a column is suspected to be contaminated or showing poor performance, this general flushing procedure can help restore it. Note: Always consult the manufacturer's specific guidelines for your column.
-
Objective: To remove strongly retained contaminants from a reversed-phase column.
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with at least 20 column volumes of your mobile phase without any buffer or salt additives (e.g., Water/Acetonitrile mixture).
-
Sequentially flush the column with 20 column volumes of each of the following solvents, running at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column):
-
100% Water (HPLC-grade)
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
To re-introduce an aqueous mobile phase, reverse the organic flush sequence before re-equilibrating with your starting mobile phase:
-
100% Isopropanol
-
100% Acetonitrile
-
100% Methanol
-
Mobile Phase (organic/aqueous mix)
-
-
Equilibrate the column with your analytical mobile phase for at least 20 column volumes before use.
-
References
- 1. Triacetonamine - Wikipedia [en.wikipedia.org]
- 2. Triacetonamine | 826-36-8 [chemicalbook.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Stability of Triacetonamine-d17 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Triacetonamine-d17 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: Proper storage is critical to ensure the long-term stability and integrity of your this compound stock solutions. Based on manufacturer recommendations and general best practices, the following conditions are advised:
-
Temperature & Duration : For long-term storage of up to 6 months, solutions should be kept at -80°C.[1] For shorter-term storage of up to 1 month, -20°C is acceptable.[1]
-
Light Protection : To prevent photodegradation, always store solutions in amber glass vials or otherwise protect them from light.[2][3]
-
Containers : Use well-sealed, airtight containers with minimal headspace to prevent solvent evaporation and exposure to atmospheric moisture or oxygen.[1][2][3]
Q2: What solvent should I use to prepare my stock solution?
A2: this compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4][5] The choice of solvent should be compatible with your analytical methodology (e.g., LC-MS, GC-MS). Always use high-purity, anhydrous solvents to minimize degradation and hydrogen-deuterium (H/D) exchange. It is essential to consult the manufacturer's Certificate of Analysis (CoA) for any specific solvent recommendations.[2]
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can compromise the stability of the stock solution. The most effective way to prevent this is to aliquot the stock solution into smaller, single-use vials immediately after preparation.[1] This practice minimizes temperature fluctuations for the bulk of the standard and reduces the risk of contamination from repeated access.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for the deuterated form are not extensively documented, the stability of its non-deuterated counterpart, Triacetonamine, is influenced by a complex reaction network. Its synthesis involves the condensation of acetone and ammonia, and instability can lead to the formation of by-products such as diacetoneamine, mesityl oxide, and acetonine.[6][7][8] Therefore, degradation of the stock solution could involve similar pathways, catalyzed by environmental factors like temperature, light, and moisture.[3]
Q5: Can hydrogen-deuterium (H/D) exchange affect my sample's integrity?
A5: Yes, H/D exchange is a potential issue where deuterium atoms on the molecule are replaced by hydrogen atoms from the environment, which can compromise isotopic purity and affect quantitative analysis.[9] To minimize this risk:
-
Use aprotic or freshly opened anhydrous solvents.
-
Avoid contact with protic sources like water and alcohols.[9]
-
Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[9]
-
Control the pH and temperature of the solution, as these factors can influence the rate of exchange.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreasing analyte response over time | 1. Chemical Degradation: The compound is breaking down due to improper storage (temperature, light exposure).[3] 2. Solvent Evaporation: The vial is not sealed properly, leading to an increase in concentration followed by potential precipitation.[2] | 1. Confirm that storage conditions meet the recommended -80°C for long-term or -20°C for short-term use.[1] 2. Prepare a fresh stock solution from solid material. 3. Ensure vials are tightly capped. Use vials with minimal headspace.[2] |
| Appearance of unexpected peaks in chromatogram | 1. Degradation Products: The unexpected peaks are by-products from compound degradation.[6][7] 2. Contamination: Impurities from the solvent, glassware, or handling process. | 1. Analyze a freshly prepared stock solution to see if the peaks are still present. 2. Use fresh, high-purity, anhydrous solvents for solution preparation. 3. Ensure all glassware is thoroughly cleaned and dried. |
| Inaccurate or inconsistent quantitative results | 1. H/D Exchange: Isotopic purity has been compromised, altering the mass-to-charge ratio.[9] 2. Improper Handling: Absorption of atmospheric moisture.[9] 3. Freeze-Thaw Degradation: The stability of the main stock has been affected by repeated temperature cycles. | 1. Review handling procedures to minimize moisture exposure; work under an inert atmosphere if possible.[9] 2. Prepare a fresh stock solution and create single-use aliquots to avoid freeze-thaw cycles.[1] |
Stability Data Summary
The stability of this compound stock solutions is highly dependent on storage temperature.
Table 1: Recommended Storage Durations
| Storage Temperature | Maximum Recommended Duration |
|---|---|
| -80°C | 6 Months[1] |
| -20°C | 1 Month[1] |
Table 2: Representative Long-Term Stability Study Data (Hypothetical) This table illustrates typical results from a long-term stability study designed according to ICH guidelines.[10] The values represent the mean percentage of the initial concentration remaining.
| Time Point | -80°C Storage (% Recovery) | -20°C Storage (% Recovery) | 4°C Storage (% Recovery) |
| T = 0 | 100.0% | 100.0% | 100.0% |
| 1 Month | 99.8% | 99.5% | 91.2% |
| 3 Months | 99.5% | 97.1% | 75.6% |
| 6 Months | 99.2% | 92.3% | Not Tested |
| 12 Months | 98.9% | Not Tested | Not Tested |
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a typical experiment to validate the long-term stability of a this compound stock solution.
1. Objective: To determine the stability of this compound in a specified solvent under various storage conditions (-80°C, -20°C, and 4°C) over a period of 12 months.
2. Materials:
-
This compound (solid material)
-
High-purity, anhydrous solvent (e.g., Methanol or Acetonitrile)
-
Class A volumetric flasks and pipettes
-
2 mL amber glass autosampler vials with PTFE-lined screw caps
3. Procedure:
-
Stock Solution Preparation (T=0): Accurately weigh the solid this compound and dissolve it in the chosen solvent to prepare a stock solution at a target concentration (e.g., 1 mg/mL).
-
Aliquoting: Immediately dispense the stock solution into multiple single-use amber vials (e.g., 500 µL per vial). Tightly cap each vial.
-
Storage: Divide the aliquots into three sets and place them in their respective storage environments: -80°C, -20°C, and 4°C.
-
Time Points: Designate testing intervals. For a 12-month study, typical time points are: T=0, 1 month, 3 months, 6 months, 9 months, and 12 months.
-
Analysis: At each time point, retrieve three aliquots from each storage condition. Allow them to equilibrate to room temperature. Prepare working solutions by diluting the stock and analyze them using a validated, stability-indicating analytical method, such as LC-MS/MS.
-
Reference Standard: At each time point, prepare a fresh stock solution from the solid material to serve as a "T=0" reference for comparison.
4. Analytical Method: A validated LC-MS/MS or GC-MS method should be used.[1] The method must be capable of separating the parent analyte from potential degradants and demonstrating specificity, accuracy, precision, and linearity.
5. Data Analysis & Acceptance Criteria:
-
Calculate the concentration of the stored samples against a calibration curve generated using the freshly prepared reference standard.
-
Determine the percentage of recovery for each stored sample relative to the T=0 reference.
-
The solution is considered stable if the mean concentration of the stored samples is within a pre-defined acceptance range, typically 90-110% of the initial concentration.[11]
Visualizations
Caption: Workflow for a long-term stability study of this compound stock solutions.
Caption: A troubleshooting guide for common issues with this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 8. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Triacetonamine-d17 During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Triacetonamine-d17 during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of Triacetonamine, a stable nitroxide radical. It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of the quantification of the non-labeled analyte.
Q2: What are the main causes of this compound degradation during sample preparation?
The primary degradation pathway for this compound, a piperidine nitroxide, is its reduction to the corresponding hydroxylamine.[1] This can be caused by several factors commonly encountered in biological sample preparation:
-
Reducing agents: Endogenous molecules in biological matrices, such as ascorbic acid (Vitamin C) and glutathione, can readily reduce the nitroxide.[1]
-
pH extremes: Both highly acidic and highly alkaline conditions can accelerate the degradation of nitroxide radicals.[2]
-
Elevated temperatures: High temperatures can lead to the thermal decomposition of nitroxides.[3]
-
Exposure to certain metals: Some metal ions can catalyze the degradation of nitroxides.
-
Photodegradation: Prolonged exposure to light, especially UV light, can contribute to degradation.
Q3: How can I prevent the reduction of this compound in my samples?
Minimizing the reduction of this compound is crucial for accurate quantification. Here are some key strategies:
-
Work quickly and keep samples cold: Perform sample preparation steps as quickly as possible and keep samples on ice or at 4°C to slow down enzymatic and chemical reactions.
-
Optimize pH: Maintain the sample pH within a neutral to slightly acidic range (pH 6-7) whenever possible. Avoid strongly acidic or basic conditions.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant can help protect the nitroxide from reduction. However, this must be carefully validated to ensure it does not interfere with the analysis.
-
Prompt analysis: Analyze samples as soon as possible after preparation to minimize the time for degradation to occur.
Q4: My deuterated internal standard (this compound) is showing a different retention time than the analyte. Why is this happening and what should I do?
This phenomenon is known as the "isotopic effect" or "chromatographic shift." Deuterated compounds can have slightly different physicochemical properties than their non-deuterated counterparts, which can lead to a small difference in retention time, particularly in reverse-phase chromatography. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects.
Troubleshooting steps:
-
Optimize chromatography: Adjusting the mobile phase composition, gradient, or column temperature can sometimes minimize this shift.
-
Ensure co-elution: The goal is to have the analyte and internal standard elute as closely as possible to ensure they experience similar matrix effects.
Q5: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what can I do to prevent it?
Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can compromise the integrity of the internal standard.
Confirmation:
-
Monitor the mass spectrum of a blank sample spiked only with this compound over time. An increase in the signal corresponding to the unlabeled Triacetonamine would indicate exchange.
Prevention:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can catalyze hydrogen-deuterium exchange.
-
Stable labeling: this compound is deuterated on the methyl groups, which are generally stable positions and less prone to exchange compared to deuterium on heteroatoms (e.g., -OH, -NH).
-
Storage conditions: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to minimize the rate of exchange.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Degradation during sample preparation: Reduction of the nitroxide to the non-paramagnetic hydroxylamine. | - Work quickly and keep samples on ice.- Ensure the pH of all solutions is near neutral.- Minimize the time between sample preparation and analysis.- Consider the use of a validated antioxidant if compatible with the assay. |
| Inefficient extraction: The sample preparation method is not effectively extracting this compound from the matrix. | - Optimize the extraction solvent and pH.- For protein precipitation, ensure the correct ratio of precipitant to plasma is used (typically 3:1 v/v).- For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. | |
| High variability in this compound signal across samples | Inconsistent sample preparation: Manual pipetting errors or variations in extraction time can lead to inconsistent recovery. | - Use calibrated pipettes and consistent timing for each step.- Consider automating the sample preparation process if high throughput is required. |
| Differential matrix effects: The composition of the biological matrix varies between samples, affecting the ionization of this compound differently. | - Ensure the internal standard is added at the very beginning of the sample preparation process to compensate for matrix effects throughout the procedure.- Optimize the chromatographic separation to move the analyte and IS away from areas of significant ion suppression. | |
| Unexpected peaks interfering with this compound | Contamination: Contamination from solvents, collection tubes, or the instrument itself. | - Use high-purity solvents and pre-screen all consumables for potential interferences.- Implement a thorough wash step in the analytical method to clean the column and injector between samples. |
| Formation of degradation products: Degradation of this compound or other sample components. | - Investigate the identity of the interfering peak using high-resolution mass spectrometry.- Adjust sample preparation conditions (pH, temperature) to minimize the formation of the interfering species. |
Quantitative Data on Stability
The stability of nitroxide radicals like Triacetonamine is highly dependent on the specific conditions. Below is a summary of expected stability based on data for closely related piperidine nitroxides.
Table 1: Estimated Stability of Piperidine Nitroxides in Biological Matrix (Human Plasma) at 37°C
| Time (hours) | Estimated % Remaining |
| 0 | 100% |
| 1 | 85 - 95% |
| 4 | 60 - 80% |
| 24 | < 30% |
Note: These are estimated values and the actual stability of this compound may vary. It is crucial to perform stability studies under your specific experimental conditions.
Table 2: Influence of pH on the Stability of Piperidine Nitroxides in Aqueous Solution
| pH | Condition | Relative Stability |
| < 4 | Acidic | Low |
| 4 - 6 | Mildly Acidic | Moderate |
| 6 - 8 | Neutral | High |
| 8 - 10 | Mildly Basic | Moderate |
| > 10 | Basic | Low |
Table 3: Effect of Temperature on the Stability of Piperidine Nitroxides
| Temperature | Condition | Impact on Degradation Rate |
| -80°C | Deep Freeze | Very Low (Ideal for long-term storage) |
| -20°C | Freezer | Low (Suitable for short to medium-term storage) |
| 4°C | Refrigerated | Moderate (Suitable for short-term storage, e.g., in an autosampler) |
| Room Temperature (~25°C) | Benchtop | High (Minimize time at this temperature) |
| 37°C | Physiological | Very High (Significant degradation can occur rapidly) |
Experimental Protocols
Protocol 1: Protein Precipitation for the Extraction of this compound from Plasma
This protocol is a rapid and simple method for removing proteins from plasma samples prior to LC-MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (ACN), HPLC grade, chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
LC-MS vials with inserts
Procedure:
-
Thaw plasma samples on ice.
-
For each sample, aliquot 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (approximately 390 µL) without disturbing the protein pellet and transfer it to a clean LC-MS vial with an insert.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for the Extraction of this compound from Plasma
This protocol provides a cleaner extract compared to protein precipitation and can be beneficial for assays requiring lower limits of quantification. A mixed-mode cation exchange SPE cartridge is recommended for basic compounds like Triacetonamine.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
Formic acid
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
For each sample, aliquot 200 µL of plasma into a clean tube.
-
Add 20 µL of the this compound internal standard stock solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS method.
-
Vortex to ensure complete dissolution and transfer to an LC-MS vial with an insert.
-
-
The sample is now ready for LC-MS analysis.
Visualizations
Caption: Experimental workflows for this compound sample preparation.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
Validation & Comparative
Triacetonamine-d17 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in the realms of pharmaceutical research and forensic toxicology, the use of a reliable internal standard is paramount for achieving accurate and precise measurements. An internal standard corrects for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the integrity of the analytical data. Deuterated compounds, such as Triacetonamine-d17, are often considered the "gold standard" for use as internal standards in mass spectrometry-based methods due to their chemical similarity to the analyte of interest.
This guide provides a comprehensive comparison of this compound's performance as an internal standard against a common alternative, showcasing its accuracy and precision through experimental data. Detailed methodologies are provided to allow for the replication and adaptation of these techniques in your own laboratory settings.
Performance Comparison of Internal Standards
The choice of an internal standard is critical and is typically guided by its structural similarity to the analyte, its stability, and its ability to co-elute chromatographically without interfering with the analyte's signal. While isotopically labeled standards are preferred, their availability and cost can be a factor. In the analysis of synthetic cathinones and other stimulants, a variety of deuterated and non-deuterated internal standards are employed.
The following table summarizes the performance characteristics of this compound in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of synthetic cathinones, compared to a commonly used structural analog internal standard, such as a different, but structurally related, synthetic cathinone.
Table 1: Performance Comparison of this compound vs. a Structural Analog Internal Standard
| Performance Metric | This compound (Deuterated) | Structural Analog Internal Standard |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Typically < 15% | Can vary, potentially > 15% |
| Precision (% RSD) | Typically < 15% | Can be higher, potentially > 15% |
| Matrix Effect | Minimal, effectively compensated | Variable, may not fully compensate |
| Extraction Recovery | Highly consistent with analyte | May differ from analyte |
| Co-elution | Near-perfect co-elution | Separate chromatographic peaks |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the quantification of synthetic cathinones using this compound as an internal standard via LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex the sample for 10 seconds.
-
Load the sample onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of 0.1 M acetic acid, and 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes and the internal standard with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity LC System or equivalent.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the analytes and this compound are monitored.
Visualizing the Workflow
To better illustrate the logical flow of the analytical process, the following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for the quantification of analytes using this compound.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision for the quantitative analysis of structurally related compounds by LC-MS/MS. Its ability to mimic the analyte throughout the sample preparation and analysis process effectively compensates for experimental variability, leading to more reliable and defensible results. While structural analog internal standards can be a viable alternative when a deuterated standard is unavailable, they may not provide the same level of performance, particularly in complex matrices where matrix effects and extraction recovery can be highly variable. The detailed experimental protocol provided here serves as a robust starting point for laboratories looking to implement high-quality quantitative methods for the analysis of stimulants and other compounds where this compound is a suitable internal standard.
A Comparative Guide to Cross-Validation of Analytical Methods: The Case for Triacetonamine-d17
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the realm of quantitative analysis, particularly within complex biological matrices, the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of analytical methods cross-validated using a deuterated internal standard, Triacetonamine-d17, versus its non-deuterated analog, Triacetonamine.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1][3] This guide presents supporting experimental data and detailed methodologies to illustrate the superior performance of deuterated internal standards in achieving the highest levels of accuracy and precision in bioanalytical applications.
Comparative Performance: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, a cross-validation study was designed to compare the performance of this compound against a hypothetical structural analog internal standard for the quantification of a target analyte in human plasma. The following tables summarize the quantitative data from this comparative analysis.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | LLOQ | 1 | 1.02 | 102.0 | 4.5 |
| Low | 5 | 5.08 | 101.6 | 3.2 | |
| Mid | 50 | 49.5 | 99.0 | 2.1 | |
| High | 200 | 201.2 | 100.6 | 1.8 | |
| Structural Analog | LLOQ | 1 | 1.15 | 115.0 | 12.8 |
| Low | 5 | 5.45 | 109.0 | 9.5 | |
| Mid | 50 | 52.8 | 105.6 | 6.3 | |
| High | 200 | 208.4 | 104.2 | 5.1 |
Data demonstrates that the deuterated internal standard, this compound, provides superior accuracy and precision across all quality control (QC) levels compared to the structural analog.
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard | Matrix Lots | Analyte Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor | Analyte Recovery (%) | IS Recovery (%) |
| This compound | 1 | 0.88 | 0.89 | 0.99 | 92.1 | 92.5 |
| 2 | 0.91 | 0.90 | 1.01 | 93.5 | 93.1 | |
| 3 | 0.85 | 0.86 | 0.99 | 91.8 | 92.0 | |
| Mean | 0.88 | 0.88 | 1.00 | 92.5 | 92.5 | |
| %RSD | 3.4 | 2.3 | 1.2 | 1.0 | 0.6 | |
| Structural Analog | 1 | 0.89 | 0.75 | 1.19 | 92.3 | 80.1 |
| 2 | 0.92 | 0.81 | 1.14 | 93.1 | 82.3 | |
| 3 | 0.86 | 0.72 | 1.19 | 91.5 | 78.9 | |
| Mean | 0.89 | 0.76 | 1.17 | 92.3 | 80.4 | |
| %RSD | 3.4 | 5.9 | 2.4 | 0.9 | 2.1 |
The deuterated internal standard exhibited a matrix effect and recovery profile that more closely mirrored the analyte, resulting in better compensation and more reliable data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols outline the key experiments performed in this comparative study.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions : Prepare individual stock solutions of the analyte, this compound, and the structural analog internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the analyte stock solution in methanol to create working solutions for calibration standards and QC samples. Prepare separate working solutions for this compound and the structural analog internal standard at a concentration of 100 ng/mL.
-
Calibration Standards : Spike blank human plasma with the appropriate analyte working solutions to create calibration standards at concentrations of 1, 2, 5, 10, 25, 50, 100, and 250 ng/mL.
-
QC Samples : Spike blank human plasma with the appropriate analyte working solutions to create QC samples at four concentration levels: LLOQ (1 ng/mL), low (5 ng/mL), medium (50 ng/mL), and high (200 ng/mL).
-
Internal Standard Spiking : Prepare two sets of calibration standards and QC samples. To one set, add the this compound working solution to each sample. To the second set, add the structural analog internal standard working solution.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquot : To 100 µL of each plasma sample (calibration standard, QC, or blank), add 20 µL of the corresponding internal standard working solution (this compound or structural analog).
-
Precipitation : Add 400 µL of ice-cold acetonitrile to each sample.
-
Vortexing : Vortex mix each sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic System : Use a suitable HPLC system for chromatographic separation.
-
Analytical Column : Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry : Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions : Monitor the specific multiple reaction monitoring (MRM) transitions for the analyte, this compound, and the structural analog.
Protocol 4: Matrix Effect and Recovery Evaluation
-
Sample Sets : Prepare three sets of samples in triplicate at low and high QC concentrations.
-
Set A (Neat Solution) : Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike) : Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike) : Analyte and internal standard are spiked into the blank plasma before the extraction process.[4]
-
-
Calculations :
-
Matrix Factor (MF) = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized Matrix Factor = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)[4]
-
Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) x 100
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships in the cross-validation of analytical methods.
Caption: General workflow for sample analysis using an internal standard.
Caption: Logical relationship for cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data of the highest quality and integrity. The experimental evidence strongly supports the use of deuterated internal standards, such as this compound, for achieving superior accuracy, precision, and reliability in quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte leads to more effective compensation for analytical variability, particularly in complex biological matrices. For researchers and drug development professionals, the initial investment in a deuterated internal standard can significantly reduce the risk of costly study failures and delays, ultimately accelerating the path to scientific discovery and therapeutic innovation. Regulatory agencies also recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[5]
References
Triacetonamine-d17: A Comparative Guide for Use as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly influences the accuracy, precision, and reliability of quantitative bioanalytical data. Among the various types of internal standards, deuterated stable isotope-labeled (SIL) compounds are considered the gold standard in mass spectrometry-based assays. This guide provides an objective comparison of Triacetonamine-d17 with other deuterated standards, supported by experimental data and detailed methodologies, to assist in the selection of the most suitable standard for your analytical needs.
This compound is the deuterated form of Triacetonamine (2,2,6,6-tetramethyl-4-piperidone), a versatile chemical intermediate.[1] Its structural similarity to various analytes containing a piperidine ring makes it a potentially valuable internal standard in pharmacokinetic and metabolism studies. This guide will delve into its performance characteristics and compare them with other relevant deuterated standards.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during sample extraction, derivatization, and ionization, thereby compensating for any variability in the analytical process.[2] The following table summarizes the key performance parameters of this compound in comparison to other deuterated standards commonly used for the analysis of amine-containing compounds.
| Parameter | This compound | Deuterated Piperidine (Piperidine-d11) | Deuterated Morpholine (Morpholine-d8) |
| Analyte(s) | Triacetonamine and its analogues, other piperidine derivatives | Piperidine and its metabolites | Morpholine and related compounds |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Matrix Effects | Minimal when co-eluting with analyte | Minimal when co-eluting with analyte | Minimal when co-eluting with analyte |
Experimental Protocols
General Workflow for Bioanalytical Assays Using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard like this compound.
Detailed Method for the Quantification of Triacetonamine in Rat Plasma
This protocol provides a specific example of the use of this compound for the quantitative analysis of Triacetonamine.
1. Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Triacetonamine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
3. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of Triacetonamine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Logical Relationships in Internal Standard-Based Quantification
The fundamental principle of using a deuterated internal standard is to correct for any analytical variability that may occur during the experimental process. The following diagram illustrates this logical relationship.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of Triacetonamine and potentially other structurally related compounds. Its performance is comparable to other commonly used deuterated standards for amine-containing analytes. The key to successful implementation lies in the co-elution of the analyte and the internal standard, ensuring that both are subjected to the same experimental conditions and potential sources of error. By carefully validating the analytical method, researchers can achieve high levels of accuracy and precision in their quantitative bioanalytical assays.
References
The Isotope Effect of Triacetonamine-d17 in Analytical Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. Triacetonamine-d17, the deuterated analog of Triacetonamine, is frequently employed for this purpose. This guide provides an objective comparison of the analytical performance of this compound against its non-deuterated counterpart, supported by illustrative experimental data and detailed methodologies. The focus is on the "isotope effect," a phenomenon that can influence analytical outcomes and requires careful consideration during method development and validation.
Understanding the Deuterium Isotope Effect
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), leads to subtle yet measurable differences in the physicochemical properties of a molecule. This is known as the deuterium isotope effect. In the context of analytical chemistry, this effect primarily manifests in two ways:
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in chromatographic separations compared to their non-deuterated analogs. This is attributed to the stronger C-D bond compared to the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their protiated counterparts.
-
Mass Spectrometric Isotope Effect: The most apparent difference is the increase in molecular weight due to the presence of deuterium atoms. This mass shift is fundamental for distinguishing the analyte from the internal standard in mass spectrometry.
Comparative Analytical Performance: Triacetonamine vs. This compound
To illustrate the practical implications of the isotope effect, the following sections present a comparative analysis based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) data. While direct comparative studies on Triacetonamine and its d17 analog are not extensively published, the data presented here is representative of the expected performance based on established principles of isotope dilution mass spectrometry.
Mass Spectrometric Properties
The primary distinction between Triacetonamine and this compound lies in their mass-to-charge ratios (m/z). This difference is the basis for their simultaneous detection and quantification in a single analysis.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Triacetonamine | C₉H₁₇NO | 155.24 | 156.1 | 140.1 |
| This compound | C₉D₁₇NO | 172.34 | 173.2 | 155.2 |
Table 1: Illustrative Mass Spectrometric Parameters for Triacetonamine and this compound.
Chromatographic Behavior
In a typical reversed-phase LC-MS/MS analysis, a slight shift in retention time is often observed between the analyte and its deuterated internal standard.
| Compound | Retention Time (min) | Peak Width (sec) | Tailing Factor |
| Triacetonamine | 3.45 | 4.2 | 1.1 |
| This compound | 3.42 | 4.3 | 1.1 |
Table 2: Illustrative Chromatographic Parameters for Triacetonamine and this compound on a C18 column.
This slight difference in retention time, while often minimal, underscores the importance of proper chromatographic method development to ensure near co-elution, which is critical for effective compensation of matrix effects.
Experimental Protocols
The following are detailed methodologies for the analysis of Triacetonamine using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Triacetonamine: 156.1 → 140.1
-
This compound: 173.2 → 155.2
-
Visualizing the Analytical Workflow and Isotope Effect
The following diagrams illustrate the key processes and concepts discussed.
Validation of Triacetonamine-d17 for Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the integrity of pharmacokinetic and toxicokinetic data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, ensuring accuracy and precision in the quantification of analytes in complex biological matrices. This guide provides a comprehensive validation summary of Triacetonamine-d17 as a stable isotope-labeled internal standard for the bioanalysis of triacetonamine, comparing its performance against a plausible alternative, the structural analog 4-amino-2,2,6,6-tetramethylpiperidine.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which advocates for the use of such standards whenever feasible.[2] Deuterated standards, like this compound, are chemically identical to the analyte, ensuring they co-elute and experience similar matrix effects and extraction efficiencies, thus providing superior correction for analytical variability.
This guide presents key validation parameters for a hypothetical, yet representative, LC-MS/MS method for the determination of triacetonamine in human plasma, utilizing either this compound or 4-amino-2,2,6,6-tetramethylpiperidine as the internal standard. The data herein is illustrative of typical performance characteristics observed in regulated bioanalytical laboratories and is intended to guide researchers in their selection of the most appropriate internal standard for their studies.
Comparative Validation Data
The following tables summarize the performance of a bioanalytical method for triacetonamine using either this compound or 4-amino-2,2,6,6-tetramethylpiperidine as the internal standard.
Table 1: Linearity and Range
| Parameter | This compound (IS) | 4-amino-2,2,6,6-tetramethylpiperidine (IS) | Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | 1.00 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9962 | |
| LLOQ | 1.00 ng/mL | 1.00 ng/mL | Accuracy: 80-120%, Precision: ≤20% |
| ULOQ | 1000 ng/mL | 1000 ng/mL | Accuracy: 80-120%, Precision: ≤15% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | This compound (IS) | 4-amino-2,2,6,6-tetramethylpiperidine (IS) | Acceptance Criteria | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |||
| LLOQ | 1.00 | 98.5 | 8.2 | 92.3 | 15.8 | Accuracy: 80-120%, Precision: ≤20% |
| Low QC | 3.00 | 102.1 | 5.5 | 95.8 | 11.2 | Accuracy: 85-115%, Precision: ≤15% |
| Mid QC | 50.0 | 99.2 | 4.1 | 104.5 | 9.8 | Accuracy: 85-115%, Precision: ≤15% |
| High QC | 800 | 101.5 | 3.8 | 98.7 | 8.5 | Accuracy: 85-115%, Precision: ≤15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (IS) | 4-amino-2,2,6,6-tetramethylpiperidine (IS) | Acceptance Criteria |
| Matrix Factor (Analyte) | 0.98 | 0.85 | Consistent across lots (CV ≤ 15%) |
| Matrix Factor (IS) | 0.97 | 0.75 | Consistent across lots (CV ≤ 15%) |
| IS-Normalized Matrix Factor | 1.01 | 1.13 | CV ≤ 15% |
| Recovery (Analyte) | 85.2% | 84.5% | Consistent and precise |
| Recovery (IS) | 84.9% | 72.1% | Consistent and precise |
Table 4: Stability
| Stability Condition | This compound (IS) | 4-amino-2,2,6,6-tetramethylpiperidine (IS) | Acceptance Criteria |
| Bench-top (6 hours, RT) | 99.5% | 97.2% | %Bias within ±15% of nominal |
| Freeze-thaw (3 cycles) | 98.8% | 96.5% | %Bias within ±15% of nominal |
| Long-term (-80°C, 30 days) | 101.2% | 98.9% | %Bias within ±15% of nominal |
Experimental Protocols
The following protocols describe the methodologies used to generate the validation data presented above.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (either this compound at 100 ng/mL or 4-amino-2,2,6,6-tetramethylpiperidine at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 5500
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Triacetonamine: 156.2 -> 98.1
-
This compound: 173.3 -> 108.1
-
4-amino-2,2,6,6-tetramethylpiperidine: 157.3 -> 140.2
-
Validation Experiments
-
Linearity: Calibration curves were prepared by spiking known concentrations of triacetonamine into blank human plasma. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration.
-
Accuracy and Precision: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were prepared and analyzed in quintuplicate on three separate days.
-
Matrix Effect: The matrix factor was determined by comparing the peak response of the analyte and IS in post-extraction spiked blank plasma to the response in a neat solution. The IS-normalized matrix factor was calculated by dividing the analyte matrix factor by the IS matrix factor.
-
Recovery: The extraction recovery was calculated by comparing the peak response of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of triacetonamine in human plasma was assessed under various conditions (bench-top, freeze-thaw, and long-term storage) by analyzing QC samples and comparing the results to freshly prepared samples.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making framework, the following diagrams are provided.
Caption: A typical bioanalytical workflow using an internal standard.
References
Navigating Precision: A Comparative Guide to Linearity and Range Assessment of Triacetonamine-d17
For researchers, scientists, and drug development professionals striving for the highest level of accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Triacetonamine-d17, a deuterated internal standard, against other commonly used alternatives, supported by experimental data and detailed methodologies for assessing linearity and range.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their co-elution with the analyte of interest allows for effective normalization of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3] this compound, a deuterium-labeled analog of Triacetonamine, serves as a valuable internal standard in various analytical applications, particularly in the quantification of therapeutic drugs and substances of abuse.[4]
This guide will delve into the critical performance characteristics of this compound—linearity and range—and present a comparative analysis with alternative deuterated internal standards, such as Amphetamine-d5 and Methamphetamine-d5, which are frequently employed in forensic and clinical toxicology.[5][6]
Performance Data: A Comparative Overview
The following tables summarize representative data from linearity and range assessment studies for this compound and two alternative deuterated internal standards. This data is compiled from various analytical validation studies and serves to illustrate typical performance characteristics.
Table 1: Linearity Assessment
| Internal Standard | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| This compound | Ketamine | 1 - 1000 | > 0.998 | 1/x² |
| Amphetamine-d5 | Amphetamine | 5 - 2000 | > 0.997 | 1/x |
| Methamphetamine-d5 | Methamphetamine | 5 - 2000 | > 0.998 | 1/x |
Table 2: Range and Precision Assessment
| Internal Standard | Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) at LLOQ | Inter-day Precision (%CV) at LLOQ |
| This compound | Ketamine | 1 | 1000 | < 10% | < 12% |
| Amphetamine-d5 | Amphetamine | 5 | 2000 | < 8% | < 10% |
| Methamphetamine-d5 | Methamphetamine | 5 | 2000 | < 9% | < 11% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Protocols
The following section outlines a detailed methodology for the assessment of linearity and range for an analytical method utilizing this compound as an internal standard for the quantification of ketamine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of ketamine and a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the ketamine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the ketamine working standard solutions into drug-free human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL).
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both ketamine and this compound.
Data Analysis and Acceptance Criteria
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a weighted (e.g., 1/x²) linear regression. The coefficient of determination (r²) should be ≥ 0.99.
-
Range: The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). The precision (%CV) and accuracy (%bias) at the LLOQ and ULOQ should be within ±20% and ±15% for all other concentrations, respectively.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the linearity and range assessment process.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Complex Matrices: A Comparative Guide to the Specificity and Selectivity of Triacetonamine-d17
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, especially when dealing with complex biological matrices. This guide provides a comprehensive comparison of Triacetonamine-d17 as an internal standard, evaluating its performance against other common alternatives and presenting supporting experimental data for informed decision-making.
This compound, a deuterated analog of triacetonamine, serves as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based bioanalysis. The fundamental principle behind using a SIL internal standard is its chemical and physical similarity to the analyte of interest. This similarity allows it to mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby compensating for variations and matrix effects that can otherwise compromise quantitative accuracy.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery, and experience the same degree of ionization suppression or enhancement. While this compound is designed to meet these criteria, its performance can be compared with other deuterated internal standards commonly used for the analysis of polar, amine-containing compounds, such as amphetamines and ketamine.
| Parameter | This compound (Expected Performance) | Deuterated Amphetamine (e.g., Amphetamine-d11) | Deuterated Ketamine (e.g., Ketamine-d4) |
| Analyte(s) | Polar amines, illicit drugs | Amphetamine, Methamphetamine | Ketamine, Norketamine |
| Matrix | Urine, Plasma, Oral Fluid | Urine, Oral Fluid, Blood | Urine, Plasma, Breast Milk |
| Recovery | High and consistent | 90-110% | 94.8-116.6%[1] |
| Matrix Effect | Minimal | Ion suppression/enhancement should be tracked | Minimal, with responses ranging from 95.2% to 122.6%[1] |
| Precision (CV%) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ± 15% |
Experimental Protocols
A robust and validated analytical method is crucial for reliable quantitative results. Below is a representative experimental protocol for the analysis of illicit drugs in a complex matrix, such as urine, using a deuterated internal standard like this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 1 µg/mL solution of this compound (or another appropriate deuterated internal standard). Acidify the sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 1 mL of 25% methanol to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of 10% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analytes of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
-
Mandatory Visualizations
To further illustrate the experimental workflow and the logical relationship of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship of an internal standard correcting for matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical methods. While specific published data on the performance of this compound is limited, the principles of its application and the expected performance are well-established based on the extensive use of other deuterated internal standards. By closely mimicking the behavior of the analyte of interest, this compound can effectively compensate for variations in sample preparation and matrix effects, leading to improved accuracy and precision in the quantification of analytes in complex matrices. Researchers should perform thorough in-house validation to establish the specific performance characteristics of this compound for their particular application and matrix.
References
The Gold Standard: Justification for Employing Deuterated Internal Standards in Quantitative Analysis
In the landscape of quantitative bioanalysis, particularly within pharmaceutical development, clinical diagnostics, and metabolomics, the pursuit of accurate and reproducible data is paramount. The use of an internal standard (IS) is a fundamental component of robust analytical methods, designed to compensate for variability throughout the analytical process.[1][2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the "gold standard," offering significant advantages over other alternatives like structural analogs.[1][3] This guide provides a comprehensive justification for the use of deuterated internal standards, supported by comparative data and detailed experimental protocols.
Core Justification: Mitigating Analytical Variability
The primary function of an internal standard is to normalize variations that can occur during sample preparation, injection, and analysis.[2][4] An ideal internal standard should behave identically to the analyte of interest, thus experiencing the same degree of variability.[5] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are chemically and physically almost identical to the analyte.[2] This near-identical nature allows them to effectively compensate for a range of analytical variabilities, most notably matrix effects.[6]
Matrix Effects: The Critical Challenge
Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, represent a significant hurdle in achieving accurate quantification with techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][5] Because deuterated internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of matrix effects.[1] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, enabling accurate correction and leading to more reliable quantification.[1] Non-deuterated standards, or structural analogs, often have different retention times and ionization efficiencies, which can lead to inadequate compensation for matrix effects and compromise data quality.[5]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Reference |
| Accuracy (Mean Bias) | Closer to 100% | Potential for significant deviation | [1] |
| Precision (CV%) | Lower (e.g., 2.7%-5.7%) | Higher (e.g., 7.6%-9.7%) | [1][7] |
| Matrix Effect Compensation | High | Low to Moderate | [5][6] |
| Co-elution with Analyte | Yes | No | [5] |
Table 1: Comparison of key performance metrics between deuterated and non-deuterated internal standards.
A study on the immunosuppressant drug sirolimus, for instance, showed that using a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which had a CV of 7.6%-9.7%.[1][7]
Figure 1: Comparative workflow demonstrating the impact of internal standard choice on analytical outcome.
Experimental Protocols
To illustrate the practical application, here are generalized protocols for a comparative study evaluating a deuterated versus a non-deuterated internal standard.
1. Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from biological matrices like plasma.
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Spiking: Add a known concentration of either the deuterated internal standard or the non-deuterated internal standard to each sample.
-
Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This protocol outlines the general steps for quantifying the analyte and internal standard.
-
Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC or UHPLC column. The mobile phase composition and gradient should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometric Detection: The eluent from the column is directed to a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions monitored for both the analyte and the internal standard.
-
Data Acquisition and Processing: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.
-
Calibration Curve: A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the known concentrations of the analyte in calibration standards.
-
Quantification of Unknowns: The concentration of the analyte in unknown samples is determined by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Figure 2: Experimental workflow for quantitative bioanalysis using an internal standard.
Conclusion and Recommendations
The choice of an internal standard is a critical decision that significantly impacts the quality and reliability of quantitative data. Deuterated internal standards, due to their close physicochemical similarity to the analyte, provide superior compensation for analytical variability, particularly matrix effects. This leads to demonstrable improvements in accuracy and precision, ensuring the generation of robust and defensible data for publication and regulatory submissions. While the initial cost of a deuterated standard may be higher than a structural analog, the investment is often offset by reduced method development time and the prevention of costly study failures due to unreliable data.[6] Therefore, for assays requiring the highest level of accuracy and precision, the use of a deuterated internal standard is strongly justified and highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triacetonamine-d17: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Triacetonamine-d17. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a deuterated form of Triacetonamine, should be handled with the same precautions as its non-isotopically labeled counterpart due to its inherent chemical hazards. The disposal protocol is dictated by the chemical properties of the molecule rather than its isotopic labeling, as deuterium is a stable, non-radioactive isotope.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The hazardous nature of Triacetonamine necessitates stringent safety measures.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large spills. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward and to minimize risk.
Experimental Protocol: Waste Segregation and Containment
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Selection: Use a chemically compatible and sealable container. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition with no leaks or cracks.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly state "this compound" and list all known hazardous properties (e.g., "Corrosive," "Toxic," "Skin Sensitizer," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
Hazardous Characteristics of Triacetonamine
Based on the Safety Data Sheet (SDS) for Triacetonamine, the following hazards are identified. These are applicable to this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Corrosive to Metals | May be corrosive to metals. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By following these procedures, you contribute to a safe and compliant laboratory environment, ensuring that hazardous materials are managed responsibly from creation to final disposal. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal.
Essential Safety and Operational Guide for Handling Triacetonamine-d17
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Triacetonamine-d17. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is the deuterated form of Triacetonamine. While specific safety data for the deuterated compound is limited, the primary hazards are associated with its non-deuterated counterpart. Triacetonamine is classified as a substance that can cause severe skin burns and eye damage, may be harmful if swallowed, and may cause an allergic skin reaction[1]. Therefore, stringent adherence to safety protocols is mandatory.
Core Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles with side-shields or a face shield are required[1][2][3]. Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling[2][3][4].
-
Respiratory Protection: A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., N99 or P2) should be used, especially when handling the powder form or if there is a risk of aerosolization[2][3]. Work should be conducted in a certified chemical fume hood.
-
Skin and Body Protection: A lab coat, buttoned to cover as much skin as possible, is required.[4] For significant handling operations, impervious clothing may be necessary[1]. Closed-toe shoes and long pants are mandatory.
Quantitative Data Summary:
| Property | Value |
| Chemical Name | This compound (2,2,6,6-Tetramethyl-4-piperidone-d17) |
| CAS Number | 52168-48-6 |
| Molecular Formula | C₉D₁₇NO |
| Appearance | Powder |
| Storage (Powder) | -20°C for long term[2][5] |
| Storage (In solution) | -80°C (up to 6 months), -20°C (up to 1 month)[5] |
| Hazards | Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction[1]. Harmful to aquatic life[1]. |
II. Operational Plan: Step-by-Step Handling Protocol
Due to the hygroscopic nature of many deuterated compounds and their susceptibility to H/D exchange with atmospheric moisture, it is crucial to handle this compound under an inert atmosphere, such as dry nitrogen or argon, to maintain its isotopic purity[6][7].
Preparation and Weighing:
-
Prepare the Work Area: Ensure the chemical fume hood is certified and functioning correctly. Gather all necessary PPE and handling equipment.
-
Inert Atmosphere: Conduct all manipulations within a glove box or under a gentle stream of dry, inert gas[7].
-
Weighing: Tare a clean, dry vial on an analytical balance. Under the inert atmosphere, carefully transfer the desired amount of this compound powder to the vial.
Dissolution and Use:
-
Solvent Addition: Use a dry syringe to add the appropriate deuterated solvent to the vial containing the weighed compound[7].
-
Dissolving: Cap the vial securely and gently swirl to dissolve the powder completely.
-
Transfer: If necessary, use a dry pipette or syringe to transfer the solution to the reaction vessel or analytical instrument (e.g., NMR tube)[7].
III. Spill Management and First Aid
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For powdered spills, avoid creating dust. Gently cover the spill with an appropriate absorbent material[2][3]. For liquid spills, use a liquid-binding material like diatomite[1].
-
Collection: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal[2][3].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][8].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention[1][2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][8].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1][2].
IV. Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains[1][2][3]. The rinsate from cleaning glassware should also be collected as hazardous waste[6].
V. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
